2-(2-Methylcyclopropyl)ethanamine;hydrochloride
Description
BenchChem offers high-quality 2-(2-Methylcyclopropyl)ethanamine;hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Methylcyclopropyl)ethanamine;hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(2-methylcyclopropyl)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N.ClH/c1-5-4-6(5)2-3-7;/h5-6H,2-4,7H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDELMPJACZAPQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1CCN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-Depth Technical Guide: 2-(2-Methylcyclopropyl)ethanamine Hydrochloride in Medicinal Chemistry
Executive Summary
In contemporary drug discovery, the strategic incorporation of sp³-hybridized carbon centers is essential for improving the pharmacokinetic and pharmacodynamic profiles of clinical candidates. 2-(2-Methylcyclopropyl)ethanamine hydrochloride is a highly specialized, bifunctional building block designed to help medicinal chemists "escape flatland." By combining a primary amine handle with a conformationally restricted, sterically tuned methylcyclopropyl motif, this compound serves as a critical intermediate for hit-to-lead optimization, enabling the precise modulation of lipophilicity, metabolic stability, and target affinity.
Physicochemical Profiling
Understanding the baseline physicochemical properties of this building block is critical for predicting its behavior in organic synthesis and biological systems. The data below summarizes the core metrics for both the hydrochloride salt and its free base form.
| Property | Value | Clinical/Synthetic Relevance |
| Chemical Name | 2-(2-Methylcyclopropyl)ethan-1-amine hydrochloride | Standard IUPAC nomenclature[1]. |
| CAS Number | 2580187-68-2 (HCl Salt)[1]1542482-81-4 (Free Base)[2] | Essential for procurement and database indexing. |
| Molecular Formula | C₆H₁₄ClN | Indicates a high sp³ carbon fraction (Fsp³ = 1.0). |
| Molecular Weight | 135.64 g/mol (HCl Salt)[1]99.18 g/mol (Free Base)[2] | Low molecular weight ensures minimal impact on the final drug's ligand efficiency. |
| Physical State | Crystalline Solid | The HCl salt provides superior bench stability and prevents atmospheric CO₂ degradation (carbamate formation). |
| Class | Primary Aliphatic Amine | Highly nucleophilic; ideal for amide couplings, reductive aminations, and SNAr reactions. |
Structural and Mechanistic Rationale: Escaping Flatland
The architectural design of 2-(2-methylcyclopropyl)ethanamine is not arbitrary; every structural component serves a distinct mechanistic purpose in structure-based drug design (SBDD).
-
The Cyclopropyl Bioisostere: The cyclopropane ring acts as a conformationally restricted bioisostere for larger aliphatic chains or aromatic rings. By locking the bond angles, it reduces the entropic penalty upon receptor binding, a feature that frequently appears in FDA-approved therapeutics[3]. Furthermore, it significantly enhances metabolic stability by eliminating vulnerable sites for cytochrome P450-mediated oxidation, a common liability in straight-chain alkyl groups[4].
-
The "Magic Methyl" Effect: The addition of a methyl group to the cyclopropane ring introduces a subtle but profound steric bump. This methyl group can be vectorized to fill shallow hydrophobic pockets (e.g., the S1/S3 pockets in proteases or kinase hinge regions), often resulting in a logarithmic increase in binding affinity[5].
-
The Ethylamine Linker: The two-carbon spacer provides the necessary flexibility to project the primary amine into solvent-exposed regions or to engage in critical hydrogen bonding and salt bridge interactions with acidic residues in the target binding site.
Pharmacophore rationale for the structural components of the building block.
Experimental Protocols & Workflows
As a Senior Application Scientist, I prioritize protocols that are not only high-yielding but also mechanistically sound and self-validating. Below are the two most critical workflows for incorporating this building block into a molecular scaffold.
Protocol A: HATU-Mediated Amide Coupling
Objective: To covalently link the primary amine to a carboxylic acid core. Causality & Rationale: HATU is selected over EDC/HOBt because the uronium-based coupling agent provides vastly superior reaction kinetics, minimizing the risk of epimerization at the α-carbon of the carboxylic acid. N,N-Diisopropylethylamine (DIPEA) is utilized at 3.0 equivalents: 1.0 eq to neutralize the amine hydrochloride salt[1], 1.0 eq to deprotonate the carboxylic acid, and 1.0 eq to maintain a basic environment to drive the reaction forward.
Step-by-Step Methodology (1.0 mmol scale):
-
Activation: Dissolve the carboxylic acid (1.0 mmol, 1.0 eq) and HATU (1.2 mmol, 1.2 eq) in anhydrous DMF (10 mL, 0.1 M) under a nitrogen atmosphere. Stir for 5 minutes at room temperature to form the activated ester.
-
Free-Basing & Addition: In a separate vial, suspend 2-(2-methylcyclopropyl)ethanamine hydrochloride (1.2 mmol, 1.2 eq) in DMF (2 mL) and add DIPEA (3.0 mmol, 3.0 eq). The solution will become homogenous as the free base is generated. Add this dropwise to the activated acid solution.
-
Reaction Monitoring (Self-Validation): Stir the reaction for 2 hours. Validate completion via LC-MS. The complete consumption of the carboxylic acid mass and the emergence of the product mass [M+H]⁺ confirm the coupling.
-
Workup: Quench the reaction with saturated aqueous NaHCO₃ (20 mL). Extract with EtOAc (3 × 20 mL). The basic aqueous phase systematically removes the HOAt byproduct and excess DIPEA. Wash the combined organic layers with 5% LiCl (aq) to remove residual DMF, dry over Na₂SO₄, and concentrate in vacuo.
Workflow for HATU-mediated amide coupling using the amine hydrochloride.
Protocol B: Selective Reductive Amination
Objective: To synthesize a secondary amine by reacting the building block with an aldehyde. Causality & Rationale: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reducing agent of choice. Its electron-withdrawing acetate groups reduce its nucleophilicity compared to NaBH₄, allowing it to selectively reduce the transient iminium ion without prematurely reducing the starting aldehyde. 1,2-Dichloroethane (DCE) is preferred over DCM as it provides a slightly higher boiling point and better solubility for polar intermediates.
Step-by-Step Methodology (1.0 mmol scale):
-
Iminium Formation: Combine the target aldehyde (1.0 mmol, 1.0 eq) and 2-(2-methylcyclopropyl)ethanamine hydrochloride (1.1 mmol, 1.1 eq) in anhydrous DCE (5 mL, 0.2 M). Add DIPEA (1.1 mmol, 1.1 eq) strictly to liberate the free base without creating an overly basic environment.
-
Pre-Stirring (Self-Validation): Stir the mixture at room temperature for 1 hour. Validation Step: Draw a 10 µL aliquot into CD₃OD for crude NMR analysis—the disappearance of the aldehyde proton (~9-10 ppm) confirms complete iminium formation.
-
Reduction: Add NaBH(OAc)₃ (1.5 mmol, 1.5 eq) in one portion. Stir for 12 hours at room temperature.
-
Workup: Quench with 1N NaOH (10 mL) to break down boron complexes and extract with DCM (3 × 15 mL). Dry over MgSO₄ and concentrate.
Analytical Characterization
To ensure the integrity of the synthesized derivatives, rigorous analytical characterization is required:
-
LC-MS: Utilize a C18 column with a gradient of Water/Acetonitrile (0.1% Formic Acid). The highly basic nature of the amine ensures excellent ionization in positive electrospray ionization (ESI+) mode.
-
¹H NMR (400 MHz, CDCl₃): The cyclopropyl protons are highly diagnostic, typically appearing upfield between 0.2 ppm and 0.8 ppm. The methyl group on the cyclopropane ring will present as a distinct doublet around 1.0 ppm, allowing for easy confirmation of the motif's structural retention post-reaction.
References[1] Title: 2-(2-methylcyclopropyl)ethan-1-amine hydrochloride | Source: Sigma-Aldrich | URL: 2]">https://www.sigmaaldrich.com[2] Title: 2-(2-methylcyclopropyl)ethan-1-amine | 1542482-81-4 | Source: Sigma-Aldrich | URL: 3]">https://www.sigmaaldrich.com[3] Title: The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Source: Journal of Medicinal Chemistry - ACS Publications | URL: 4]">https://pubs.acs.org[4] Title: Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides | Source: Drug Hunter | URL: 5]">https://drughunter.com[5] Title: Synthesis in Review: Highly useful synthetic transformations for the installation of C(sp3) bioisosteres | Source: Domainex | URL: https://www.domainex.co.uk
Sources
- 1. 2 fenil etan amina | Sigma-Aldrich [sigmaaldrich.com]
- 2. 2-(2-methylcyclopropyl)ethan-1-amine | 1542482-81-4 [sigmaaldrich.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. drughunter.com [drughunter.com]
- 5. Synthesis in Review: Highly useful synthetic transformations for the installation of C(sp3) bioisosteres and alcohol deoxygenation | Domainex [domainex.co.uk]
Structure Elucidation of 2-(2-Methylcyclopropyl)ethanamine Hydrochloride: A Comprehensive Technical Guide
Executive Summary & Pharmacological Context
The compound 2-(2-Methylcyclopropyl)ethanamine hydrochloride represents a critical structural scaffold in modern medicinal chemistry. Cyclopropylamine derivatives are highly privileged pharmacophores, most notably recognized for their role as mechanism-based inactivators of flavin adenine dinucleotide (FAD)-dependent enzymes, including [1] and Monoamine Oxidases (MAO-A/B).
As a Senior Application Scientist, I approach the structure elucidation of this molecule not merely as a confirmation of identity, but as a rigorous mapping of its three-dimensional topology. The spatial orientation of the methyl group relative to the ethanamine linker (cis vs. trans) dictates the thermodynamics of enzyme binding and the subsequent single-electron transfer (SET) required for irreversible FAD adduct formation. This whitepaper details the causal methodology, self-validating protocols, and mechanistic rationale for the complete structural and stereochemical elucidation of this epigenetic modulator.
Analytical Strategy & Causal Methodology
Structure elucidation must be a self-validating system where orthogonal techniques confirm a single, unambiguous molecular architecture. We employ a cascading analytical workflow where the output of one technique dictates the boundary conditions of the next.
The Self-Validating Workflow
-
High-Resolution Mass Spectrometry (HRMS): Establishes the exact mass and elemental composition, setting the absolute atom count.
-
1D Nuclear Magnetic Resonance (NMR): Quantifies the proton environments and identifies the highly shielded cyclopropane protons, confirming the intact ring system [2].
-
2D NMR (COSY, HSQC, HMBC): Maps the scalar coupling networks, proving that the methyl group and ethanamine linker are attached to adjacent carbons (C2' and C1') on the ring.
-
NOESY/ROESY: Determines the relative stereochemistry by measuring through-space dipolar interactions, distinguishing between the cis and trans diastereomers.
Fig 1: Orthogonal workflow for the structural and stereochemical elucidation of cyclopropylamines.
Experimental Protocols
To guarantee reproducibility and [3], the following step-by-step methodologies must be strictly adhered to.
Protocol A: HR-ESI-MS Acquisition
Causality: Electrospray ionization (ESI) is chosen over electron impact (EI) to prevent premature homolytic cleavage of the strained cyclopropane ring, ensuring the intact molecular ion is observed.
-
Preparation: Dissolve 1.0 mg of the hydrochloride salt in 1.0 mL of LC-MS grade Methanol/Water (50:50 v/v) containing 0.1% formic acid.
-
Infusion: Inject 5 µL into a Q-TOF mass spectrometer operating in positive ion mode.
-
Validation: The exact mass for the free base [M+H]⁺ (C₆H₁₄N⁺) must be observed at m/z 100.1121 (± 5 ppm). The absence of m/z 116 indicates no unwanted N-oxidation occurred during synthesis.
Protocol B: Comprehensive NMR Acquisition
Causality: DMSO-d₆ is selected as the solvent because it locks the exchangeable ammonium protons (NH₃⁺) into a broad, observable signal (~8.00 ppm), which is critical for HMBC correlations to the adjacent methylene group.
-
Sample Prep: Dissolve 15 mg of the analyte in 0.6 mL of anhydrous DMSO-d₆ (99.9% D) in a 5 mm precision NMR tube.
-
1D Acquisition: Acquire a quantitative ¹H spectrum (zg30) with a 10-second relaxation delay (D1) to ensure accurate integration of the 14 protons. Acquire a ¹³C{¹H} spectrum (zgpg30).
-
2D Acquisition: Run gradient-selected COSY, multiplicity-edited HSQC, and HMBC. For stereochemistry, acquire a NOESY spectrum with a mixing time of 300 ms, optimized for the correlation time of a small molecule (~135 Da).
Data Presentation & Interpretation
The cyclopropane ring exhibits unique magnetic anisotropy. The high s-character of the C-C bonds causes the ring protons to resonate unusually upfield (0.2–0.8 ppm) [4]. The data below represents the trans-isomer, where the methyl group and ethanamine linker are on opposite faces of the ring.
Table 1: NMR Assignments for trans-2-(2-Methylcyclopropyl)ethanamine HCl (600 MHz, DMSO-d₆)
| Position | ¹³C δ (ppm) | ¹H δ (ppm), Multiplicity, J (Hz) | COSY Correlations | HMBC Correlations (H to C) |
| 1 (CH₂) | 33.0 | 1.50, m (2H) | H-2, H-1' | C-2, C-1', C-2' |
| 2 (CH₂) | 39.5 | 2.80, m (2H) | H-1, NH₃⁺ | C-1, C-1' |
| 1' (CH) | 18.5 | 0.65, m (1H) | H-1, H-2', H-3' | C-1, C-2', C-3' |
| 2' (CH) | 16.0 | 0.55, m (1H) | H-1', H-3', H-CH₃ | C-1', C-3', C-CH₃ |
| 3' (CH₂) | 11.5 | 0.40, m (1H); 0.25, m (1H) | H-1', H-2' | C-1', C-2' |
| CH₃ | 19.0 | 1.05, d, J=6.0 Hz (3H) | H-2' | C-1', C-2', C-3' |
| NH₃⁺ | - | 8.00, br s (3H) | H-2 | C-1, C-2 |
Self-Validation Checkpoint: The HSQC confirms that the carbon at 11.5 ppm correlates to two distinct protons (0.40 and 0.25 ppm), definitively identifying it as the C3' methylene of the cyclopropane ring. The NOESY spectrum shows a strong cross-peak between the CH₃ protons (1.05 ppm) and the H-1' proton (0.65 ppm), confirming they reside on the same face of the ring, which defines the trans relationship between the methyl and the ethanamine substituents.
Mechanistic Insights: The Epigenetic Pathway
Understanding the structure of 2-(2-Methylcyclopropyl)ethanamine is paramount because its geometry directly dictates its function as a [2].
When the primary amine binds to the active site, the FAD cofactor initiates a single-electron transfer (SET) from the nitrogen lone pair. This oxidation generates an amine radical cation. The strain of the cyclopropane ring drives a rapid homolytic ring cleavage. The resulting carbon-centered radical then forms an irreversible covalent bond with the N5 or C4a position of the FAD cofactor. The trans-configuration ensures the optimal trajectory for this radical attack, preventing the enzyme from demethylating histone H3K4, thereby modulating gene expression in oncological targets.
Fig 2: Mechanism of irreversible LSD1 inhibition via cyclopropylamine ring opening and FAD alkylation.
References
-
Zhou C, Wu F, Lu L, Wei L, Pai E, Yao Y, Song Y. "Structure activity relationship and modeling studies of inhibitors of lysine specific demethylase 1." PLoS One. 2017;12(2):e0170301.[Link]
-
Hattori Y, Matsuda S, Baba R, et al. "Design, Synthesis, and Evaluation of (2-Aminocyclopropyl)phenyl Derivatives as Novel Positron Emission Tomography Imaging Agents for Lysine-Specific Demethylase 1 in the Brain." Journal of Medicinal Chemistry. 2021;64(7):3780-3793.[Link]
-
Saurí J. "The Evolving Landscape of NMR Structural Elucidation." Molecules. 2026;31(5):888.[Link]
-
Wiberg KB, Barth DE, Schertler PH. "Nuclear magnetic resonance spectra of cyclopropyl derivatives." The Journal of Organic Chemistry. 1973;38(2):378-383.[Link]
Biological activity of 2-(2-methylcyclopropyl)ethanamine derivatives
An In-Depth Technical Guide to the Biological Activity of 2-(2-Methylcyclopropyl)ethanamine Derivatives and Analogs
Introduction
The Cyclopropylamine Moiety: A Privileged Scaffold in Medicinal Chemistry
The cyclopropane ring, a three-membered carbocycle, is a fascinating structural motif that has found widespread application in medicinal chemistry.[1][2][3] Its inherent ring strain and unique electronic properties confer a degree of rigidity and conformational constraint to molecules, which can be highly advantageous for optimizing interactions with biological targets.[4] When appended with an amine group, the resulting cyclopropylamine moiety becomes a versatile building block for a diverse array of biologically active compounds, ranging from enzyme inhibitors to receptor modulators.[1][2] This guide will focus on derivatives of 2-(2-methylcyclopropyl)ethanamine and its close analog, 2-phenylcyclopropylamine (tranylcypromine), exploring their rich pharmacology and the chemical principles that govern their biological activity.
2-(2-Methylcyclopropyl)ethanamine and its Relation to Tranylcypromine
The core structure of interest, 2-(2-methylcyclopropyl)ethanamine, is closely related to the well-known pharmaceutical agent trans-2-phenylcyclopropylamine, more commonly known as tranylcypromine. Tranylcypromine was originally developed as an antidepressant and functions as a non-selective, irreversible inhibitor of monoamine oxidases (MAOs).[] The biological activities of tranylcypromine and its derivatives have been extensively studied, providing a solid foundation for understanding the pharmacology of related cyclopropylamines.[6][7] The introduction of a methyl group on the cyclopropane ring, as in 2-(2-methylcyclopropyl)ethanamine, offers a vector for exploring new chemical space and modulating pharmacological properties.
Overview of Biological Targets and Therapeutic Potential
Derivatives of the 2-arylcyclopropylamine scaffold have demonstrated activity at a range of biological targets, leading to their investigation for several therapeutic applications. The most prominent of these are:
-
Monoamine Oxidase (MAO) Inhibition: For the treatment of depression, anxiety, and neurodegenerative disorders like Parkinson's disease.[][8]
-
Lysine-Specific Demethylase 1 (LSD1) Inhibition: A promising avenue for cancer therapy due to the role of LSD1 in epigenetic regulation.[9][10][11]
-
Dopamine Receptor Modulation: As potential antipsychotic agents for conditions such as schizophrenia.[12][13]
This guide will provide a detailed examination of the biological activity of these compounds at each of these targets, with a focus on structure-activity relationships, mechanisms of action, and the experimental methodologies used for their evaluation.
Inhibition of Flavoenzymes: MAOs and LSD1
A primary mechanism of action for many 2-arylcyclopropylamine derivatives is the irreversible inhibition of a class of enzymes known as flavoenzymes. These enzymes utilize a flavin adenine dinucleotide (FAD) cofactor to catalyze oxidative reactions.[14] Both monoamine oxidases (MAO-A and MAO-B) and lysine-specific demethylase 1 (LSD1) are FAD-dependent enzymes and are key targets of this class of compounds.[6]
Mechanism of Irreversible Inhibition
The cyclopropylamine moiety is the key pharmacophore responsible for the irreversible inhibition of these flavoenzymes. The process is a mechanism-based inactivation, where the enzyme's own catalytic activity converts the inhibitor into a reactive species that covalently binds to the FAD cofactor, rendering the enzyme non-functional.[15][16]
The high ring strain of the cyclopropane ring makes it susceptible to oxidative ring-opening. The catalytic cycle of the flavoenzyme facilitates a single-electron transfer from the cyclopropylamine nitrogen to the FAD cofactor, generating a radical cation intermediate. This intermediate is unstable and undergoes rapid ring-opening to form a reactive covalent adduct with the FAD cofactor.[15]
The reactive intermediate formed from the ring-opening of the cyclopropylamine radical cation covalently attaches to the flavin ring of the FAD cofactor.[6][7] This modification of the essential cofactor leads to the irreversible inactivation of the enzyme. The cell must then synthesize new enzyme molecules to restore activity.[8]
Caption: Mechanism of irreversible inhibition of flavoenzymes.
Monoamine Oxidase (MAO) Inhibition
MAOs are enzymes that catalyze the oxidative deamination of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine.[14] There are two main isoforms, MAO-A and MAO-B, which differ in their substrate specificities and inhibitor sensitivities.[14] Inhibition of MAOs increases the levels of these neurotransmitters in the brain, which is the basis for their use as antidepressants.[8]
Non-selective MAO inhibitors, as well as those selective for MAO-A, are effective in treating major depressive disorder.[8] Selective MAO-B inhibitors are used in the treatment of Parkinson's disease, as MAO-B is the primary isoform responsible for dopamine metabolism in the brain.[17]
The substitution pattern on the aryl ring of 2-arylcyclopropylamine derivatives plays a crucial role in determining their potency and selectivity for MAO-A versus MAO-B.
| Compound/Derivative | Substitution | MAO-A IC50 | MAO-B IC50 | Selectivity | Reference |
| Tranylcypromine | Unsubstituted Phenyl | ~200 nM | ~170 nM | Non-selective | [15] |
| cis-N-Benzyl-2-methoxycyclopropylamine | N-Benzyl, 2-Methoxy | 170 nM | 5 nM | MAO-B selective | [15] |
| 4-Aroylamino TCP derivatives | 4-Aroylamino on phenyl | Low nM range | - | Selective vs. LSD1 | [9][10] |
| 4-Benzamide TCP derivatives | 4-Benzamide on phenyl | - | Low nM range | Selective vs. LSD1 | [9][10] |
Note: IC50 values are approximate and can vary depending on assay conditions. The table illustrates general trends in SAR.
This protocol describes a common method for determining the in vitro inhibitory activity of test compounds against MAO-A and MAO-B.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Kynuramine (MAO-A substrate) or Benzylamine (MAO-B substrate)
-
Amplex Red reagent
-
Horseradish peroxidase (HRP)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Test compounds and reference inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B)
-
96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds and reference inhibitors in an appropriate solvent (e.g., DMSO).
-
Enzyme Pre-incubation: In a 96-well plate, add the MAO enzyme (A or B) to the phosphate buffer. Add the test compounds or reference inhibitors and pre-incubate for a defined period (e.g., 30 minutes) at 37°C. This step is crucial for irreversible inhibitors to allow time for enzyme inactivation.
-
Substrate Addition: Prepare a working solution of the Amplex Red reagent, HRP, and the appropriate substrate (kynuramine for MAO-A or benzylamine for MAO-B) in phosphate buffer.
-
Reaction Initiation: Add the substrate working solution to each well to start the reaction.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence (excitation ~530-560 nm, emission ~590 nm) at regular intervals for a set period (e.g., 30-60 minutes) at 37°C. The production of hydrogen peroxide by the MAO enzyme, coupled with the Amplex Red/HRP system, generates a fluorescent product.
-
Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Caption: Experimental workflow for in vitro MAO inhibition assay.
Lysine-Specific Demethylase 1 (LSD1) Inhibition
LSD1 is a histone demethylase that plays a critical role in regulating gene expression by removing methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[9] Dysregulation of LSD1 activity is implicated in the development and progression of various cancers, making it an attractive therapeutic target.[9][10]
Inhibition of LSD1 can lead to the re-expression of tumor suppressor genes and induce differentiation in cancer cells, particularly in hematological malignancies like acute myeloid leukemia (AML).[9][11] Several tranylcypromine-based LSD1 inhibitors are currently in clinical trials for the treatment of cancer.[9]
Extensive research has focused on modifying the tranylcypromine scaffold to enhance LSD1 potency and selectivity over the structurally related MAO enzymes.[9][10][11] A common strategy is to introduce bulky substituents at the C4 position of the phenyl ring to exploit a large catalytic cleft in the LSD1 active site.[9][10][11]
| Compound Series | General Structure | LSD1 IC50 Range | Key Findings | Reference |
| Aroyl- and Arylacetylamino TCP analogs | TCP with aroyl/arylacetylamino at C4 | Low nM | High potency and selectivity over MAOs | [9][10] |
| Double-substituted Benzamide TCP analogs | TCP with double-substituted benzamide at C4 | Sub-µM to low nM | Potent cell growth inhibition in AML cells | [9][10] |
| (2-Aminocyclopropyl)phenyl derivatives | Modified cyclopropylamine and phenyl ring | High affinity | Developed as PET imaging agents for brain LSD1 | [18] |
This protocol outlines a method for assessing the inhibitory activity of compounds against LSD1 using a recombinant enzyme and a peptide substrate.
Materials:
-
Recombinant human LSD1-CoREST complex
-
Dimethylated histone H3 peptide substrate (e.g., H3K4me2)
-
Amplex Red reagent
-
Horseradish peroxidase (HRP)
-
Formaldehyde dehydrogenase
-
Phosphate buffer (e.g., 50 mM HEPES, pH 7.5)
-
Test compounds and a reference inhibitor (e.g., a known TCP analog)
-
96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in a suitable solvent.
-
Enzyme Pre-incubation: In a 96-well plate, add the LSD1-CoREST complex to the buffer. Add the test compounds and pre-incubate for a specified time (e.g., 30 minutes) at room temperature.
-
Reaction Initiation: Add the H3K4me2 peptide substrate to each well to start the demethylation reaction. The reaction produces formaldehyde as a byproduct.
-
Detection: After a set incubation period (e.g., 60 minutes) at 37°C, add a detection reagent containing Amplex Red, HRP, and formaldehyde dehydrogenase. The formaldehyde is converted to hydrogen peroxide, which then reacts with the Amplex Red/HRP system to produce a fluorescent signal.
-
Fluorescence Measurement: Measure the fluorescence (excitation ~530-560 nm, emission ~590 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Caption: Experimental workflow for in vitro LSD1 inhibition assay.
Modulation of Central Nervous System (CNS) Receptors
Beyond their effects on enzymes, derivatives of the 2-arylcyclopropylamine scaffold have been explored for their ability to modulate the activity of CNS receptors, particularly dopamine receptors.
Dopamine D2 Receptor Partial Agonism
Partial agonism at the dopamine D2 receptor (D2R) is a key pharmacological feature of third-generation antipsychotics like aripiprazole.[12] This mechanism is thought to provide a balance between reducing dopaminergic hyperactivity (associated with the positive symptoms of schizophrenia) and maintaining a sufficient level of dopamine signaling to avoid the motor side effects and cognitive impairment associated with full D2R antagonists.
Compounds that act as D2R partial agonists have the potential to be effective treatments for schizophrenia and other CNS disorders where dopamine signaling is dysregulated.[12][13] The 2-phenylcyclopropylmethylamine (PCPMA) scaffold has been identified as a promising starting point for the design of novel D2R partial agonists.[12]
Research into PCPMA derivatives has revealed several structural features that are important for D2R partial agonist activity.[12] These include the nature of the substituent on the amine, the length and rigidity of the linker connecting the PCPMA core to another aromatic moiety, and substitutions on the phenyl ring.
| Compound | Key Structural Feature | D2R Binding Affinity (Ki) | Functional Activity | Reference |
| (+)-14j | PCPMA scaffold with specific linker and terminal aromatic group | High affinity | Potent partial agonist | [12] |
| (+)-14l | Similar to (+)-14j with minor modification | High affinity | Potent partial agonist | [12] |
| P10 | Chlorine substitution on the phenyl ring | EC50 = 2.63 nM | High activity | [13] |
Other Reported Biological Activities
While the primary focus of research on 2-(2-methylcyclopropyl)ethanamine derivatives has been on MAO/LSD1 inhibition and CNS receptor modulation, some studies have reported other biological activities.
Antiviral Activity
Certain cyclopropane-containing nucleoside analogs have been synthesized and evaluated for their antiviral activity.[19][20] For example, some 2-aminopurine methylenecyclopropane analogues have shown moderate activity against herpes simplex virus (HSV-1) and varicella-zoster virus (VZV).[20] The guanine Z-isomer of a related series was effective against human and murine cytomegalovirus (HCMV and MCMV).[19]
Synthesis and Stereochemistry
General Synthetic Routes to 2-Arylcyclopropylamine Scaffolds
The synthesis of 2-arylcyclopropylamines can be achieved through various synthetic routes. A common approach involves the cyclopropanation of a substituted styrene, followed by conversion of a functional group to the amine. The specific route can be adapted to achieve the desired substitution patterns on both the aryl ring and the cyclopropane ring.
Importance of Stereoisomerism for Biological Activity
The stereochemistry of the 2-arylcyclopropylamine scaffold is critical for its biological activity. The relative orientation of the aryl and amine substituents on the cyclopropane ring (cis or trans), as well as the absolute stereochemistry of the chiral centers, can have a profound impact on potency and selectivity. For instance, tranylcypromine is the trans isomer, and its enantiomers can exhibit different inhibitory profiles against MAOs and LSD1.[6] Similarly, the stereoisomers of 2-(3,4-dihydroxyphenyl)cyclopropylamine showed different potencies as alpha-adrenergic agonists.[21]
Conclusion and Future Directions
Derivatives of 2-(2-methylcyclopropyl)ethanamine and its analogs represent a versatile and pharmacologically rich class of compounds. Their ability to act as mechanism-based inhibitors of flavoenzymes has led to important therapies for depression and has opened up exciting new possibilities in the field of oncology through the inhibition of LSD1. Furthermore, the successful repurposing of this scaffold for the modulation of CNS receptors highlights its potential as a privileged structure in drug discovery.
Future research in this area will likely focus on:
-
The design of next-generation inhibitors with improved selectivity profiles to minimize off-target effects.
-
Further exploration of the structure-activity relationships for CNS receptor modulation to develop novel treatments for psychiatric and neurodegenerative disorders.
-
Investigation of the metabolic stability and pharmacokinetic properties of these derivatives to identify candidates with favorable drug-like properties.[4][7]
The continued exploration of the chemical space around the 2-arylcyclopropylamine core promises to yield new and improved therapeutic agents for a range of human diseases.
References
-
Vultaggio, S., et al. (2020). Tranylcypromine-based LSD1 Inhibitors: Structure-Activity Relationship, Antiproliferative Effect in Leukemias and Gene Target Modulation. ChemMedChem, 15(7), 643-658. Available from: [Link]
-
Fioravanti, R., et al. (2020). Tranylcypromine-Based LSD1 Inhibitors: Structure-Activity Relationships, Antiproliferative Effects in Leukemia, and Gene Target Modulation. PubMed. Available from: [Link]
-
Request PDF. (n.d.). Tranylcypromine‐Based LSD1 Inhibitors: Structure‐Activity Relationships, Antiproliferative Effects in Leukemia, and Gene Target Modulation. ResearchGate. Available from: [Link]
-
Valente, S., et al. (2015). cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases. PubMed. Available from: [Link]
-
Binda, C., et al. (2010). Biochemical, structural, and biological evaluation of tranylcypromine derivatives as inhibitors of histone demethylases LSD1 and LSD2. PubMed. Available from: [Link]
-
Erhardt, P. W., et al. (1979). Conformational analogues of dopamine. Synthesis and pharmacological activity of (E)- and (Z)-2-(3,4-dihydroxyphenyl)cyclopropylamine hydrochlorides. PubMed. Available from: [Link]
-
Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Available from: [Link]
- Google Patents. (n.d.). US3988464A - Cyclopropylamines as pharmaceuticals.
-
Hypha Discovery Blogs. (2021). Metabolism of cyclopropyl groups. Available from: [Link]
-
Tsumoto, H., et al. (2022). Design and Synthesis of Tranylcypromine-Derived LSD1 Inhibitors with Improved hERG and Microsomal Stability Profiles. PMC. Available from: [Link]
-
Request PDF. (n.d.). cis-Cyclopropylamines as mechanism-based inhibitors of Monoamine Oxidases. ResearchGate. Available from: [Link]
-
Yan, W., et al. (2021). 2-Phenylcyclopropylmethylamine Derivatives as Dopamine D2 Receptor Partial Agonists: Design, Synthesis, and Biological Evaluation. PubMed. Available from: [Link]
-
Frontiers. (n.d.). Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action. Available from: [Link]
-
Kern, E. R., et al. (2004). Synthesis and antiviral activity of (Z)- and (E)-2,2-[bis(hydroxymethyl)cyclopropylidene]methylpurines and -pyrimidines: second-generation methylenecyclopropane analogues of nucleosides. PubMed. Available from: [Link]
-
Request PDF. (n.d.). Cyclopropane Derivatives and their Diverse Biological Activities. ResearchGate. Available from: [Link]
-
PMC. (n.d.). Natural Products Inhibitors of Monoamine Oxidases—Potential New Drug Leads for Neuroprotection, Neurological Disorders, and Neuroblastoma. Available from: [Link]
-
Docentes FCT NOVA. (n.d.). Cyclopropane Derivatives and their Diverse Biological Activities. Available from: [Link]
-
MDPI. (2020). Monoterpenes and Their Derivatives—Recent Development in Biological and Medical Applications. Available from: [Link]
-
Request PDF. (n.d.). 2-Phenylcyclopropylmethylamine Derivatives as Dopamine D 2 Receptor Partial Agonists: Design, Synthesis, and Biological Evaluation. ResearchGate. Available from: [Link]
-
Wikipedia. (n.d.). Monoamine oxidase inhibitor. Available from: [Link]
-
Ryadi, S. E., et al. (2003). Synthesis and biological activity of 2-aminopurine methylenecyclopropane analogues of nucleosides. PubMed. Available from: [Link]
-
Harada, R., et al. (2021). Design, Synthesis, and Evaluation of (2-Aminocyclopropyl)phenyl Derivatives as Novel Positron Emission Tomography Imaging Agents for Lysine-Specific Demethylase 1 in the Brain. PubMed. Available from: [Link]
-
Request PDF. (n.d.). ChemInform Abstract: Synthesis and Biological Evaluation of Cyclopropyl Analogues of 2-Amino-5-phosphonopentanoic Acid. ResearchGate. Available from: [Link]
Sources
- 1. longdom.org [longdom.org]
- 2. researchgate.net [researchgate.net]
- 3. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 4. hyphadiscovery.com [hyphadiscovery.com]
- 6. Biochemical, structural, and biological evaluation of tranylcypromine derivatives as inhibitors of histone demethylases LSD1 and LSD2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and Synthesis of Tranylcypromine-Derived LSD1 Inhibitors with Improved hERG and Microsomal Stability Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]
- 9. Tranylcypromine-based LSD1 Inhibitors: Structure-Activity Relationship, Antiproliferative Effect in Leukemias and Gene Target Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tranylcypromine-Based LSD1 Inhibitors: Structure-Activity Relationships, Antiproliferative Effects in Leukemia, and Gene Target Modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 2-Phenylcyclopropylmethylamine Derivatives as Dopamine D2 Receptor Partial Agonists: Design, Synthesis, and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action [frontiersin.org]
- 15. cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Natural Products Inhibitors of Monoamine Oxidases—Potential New Drug Leads for Neuroprotection, Neurological Disorders, and Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Design, Synthesis, and Evaluation of (2-Aminocyclopropyl)phenyl Derivatives as Novel Positron Emission Tomography Imaging Agents for Lysine-Specific Demethylase 1 in the Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis and antiviral activity of (Z)- and (E)-2,2-[bis(hydroxymethyl)cyclopropylidene]methylpurines and -pyrimidines: second-generation methylenecyclopropane analogues of nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Synthesis and biological activity of 2-aminopurine methylenecyclopropane analogues of nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Conformational analogues of dopamine. Synthesis and pharmacological activity of (E)- and (Z)-2-(3,4-dihydroxyphenyl)cyclopropylamine hydrochlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacological Profiling and Potential Therapeutic Targets for 2-(2-Methylcyclopropyl)ethanamine HCl: A Structure-Activity Relationship (SAR) Perspective
Executive Summary
The exploration of novel alicyclic and aliphatic amines represents a critical frontier in neuropharmacology. 2-(2-Methylcyclopropyl)ethanamine HCl is a structurally unique primary amine characterized by an ethanamine linker attached to a sterically hindered 2-methylcyclopropyl ring. While lacking the traditional aromatic systems found in classic monoaminergic drugs, its precise stereochemical and electronic properties make it a compelling bioisostere for endogenous trace amines and amphetamine-like psychostimulants.
This technical whitepaper provides an authoritative, mechanistic evaluation of the potential therapeutic targets for 2-(2-Methylcyclopropyl)ethanamine HCl. By applying rigorous Structure-Activity Relationship (SAR) principles, we define its projected interactions with Monoamine Oxidases (MAOs), the Trace Amine-Associated Receptor 1 (TAAR1), and Monoamine Transporters (DAT/NET), supported by self-validating experimental workflows designed for robust target verification.
Structural Analysis & Pharmacophore Mapping
The pharmacological potential of 2-(2-Methylcyclopropyl)ethanamine HCl is dictated by two core structural motifs:
-
The Primary Ethanamine Chain: At physiological pH (~7.4), the primary amine is protonated. This cationic center is strictly required for anchoring the molecule via salt-bridge formations with highly conserved Aspartate residues in the orthosteric binding sites of G-protein coupled receptors (GPCRs) and monoamine transporters.
-
The 2-Methylcyclopropyl Ring: The cyclopropane ring introduces significant conformational rigidity compared to a linear alkyl chain, reducing the entropic penalty upon binding. The addition of the methyl group at the 2-position breaks symmetry, introducing lipophilicity and steric bulk that mimics the volume of a phenyl ring (as seen in β -phenylethylamine) or a branched aliphatic chain (as seen in 1,3-dimethylamylamine).
Logical mapping of pharmacophore features to potential therapeutic targets.
Primary Therapeutic Targets & Mechanistic Rationale
Monoamine Oxidase (MAO-A / MAO-B)
Cyclopropylamines, such as the clinical antidepressant tranylcypromine, are classic mechanism-based (suicide) inhibitors of MAO. In tranylcypromine, the amine is directly attached to the cyclopropane ring. Upon oxidation by the FAD cofactor, the ring undergoes single-electron transfer and radical ring-opening, forming a covalent adduct with the enzyme .
Mechanistic Causality: In 2-(2-Methylcyclopropyl)ethanamine, the amine is separated from the cyclopropane ring by a two-carbon (ethyl) linker. Oxidation of this primary amine yields an intermediate imine at the ethyl chain. Because the cyclopropane ring is not directly adjacent to the radical center, the classic radical ring-opening mechanism is highly unfavorable. Consequently, this compound is predicted to act as a competitive reversible inhibitor or a slow substrate, rather than a suicide inactivator. The 2-methyl group provides steric bulk that likely favors the slightly larger hydrophobic active site cavity of MAO-B over MAO-A.
Trace Amine-Associated Receptor 1 (TAAR1)
TAAR1 is a G α s-coupled GPCR that regulates monoaminergic tone and is a highly sought-after target for schizophrenia and metabolic disorders. Endogenous agonists include trace amines like β -phenylethylamine (PEA).
Mechanistic Causality: 2-(2-Methylcyclopropyl)ethanamine serves as a direct alicyclic bioisostere of PEA. The primary amine forms a critical electrostatic interaction with Asp103 3.32 in transmembrane domain 3 (TM3), while the 2-methylcyclopropyl moiety engages the hydrophobic pocket formed by Phe268 6.51 and Trp264 6.48 . The conformational rigidity of the cyclopropane ring reduces the entropic cost of binding, potentially yielding high agonist efficacy.
Proposed TAAR1-mediated intracellular signaling and DAT modulation pathway.
Monoamine Transporters (DAT / NET)
Aliphatic amines, such as 1,3-dimethylamylamine (DMAA) and propylhexedrine, are established inhibitors of the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET).
Mechanistic Causality: The 2-methylcyclopropyl group mimics the steric volume of the cyclohexyl group in propylhexedrine. It is hypothesized to occupy the S1 binding pocket of DAT/NET, stabilizing the outward-facing conformation of the transporter. Depending on its ability to be translocated, it will act either as a competitive reuptake inhibitor or a substrate-induced releasing agent.
Experimental Workflows for Target Validation
To ensure scientific integrity, the following protocols are designed as self-validating systems , incorporating orthogonal controls to eliminate false positives.
Protocol 1: Fluorometric MAO Inhibition Assay
This assay measures the conversion of kynuramine (non-fluorescent) to 4-hydroxyquinoline (4-HQ, highly fluorescent) by recombinant human MAO-A and MAO-B.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare 10 mM stock solutions of 2-(2-Methylcyclopropyl)ethanamine HCl in DMSO. Dilute to working concentrations (1 nM – 100 µM) in potassium phosphate buffer (100 mM, pH 7.4).
-
Enzyme Incubation: In a black 96-well microplate, combine 50 µL of the test compound with 50 µL of recombinant human MAO-A (5 µg/mL) or MAO-B (10 µg/mL). Incubate at 37°C for 15 minutes.
-
Substrate Addition: Initiate the reaction by adding 50 µL of kynuramine (final concentration: 40 µM for MAO-A, 20 µM for MAO-B).
-
Kinetic Reading: Measure fluorescence continuously for 30 minutes at 37°C using a microplate reader (Excitation: 310 nm, Emission: 400 nm).
-
Self-Validation Check:
-
Positive Controls: Clorgyline (MAO-A specific) and Selegiline (MAO-B specific).
-
Quality Control: Calculate the Z'-factor using DMSO vehicle (negative control) and 10 µM Selegiline/Clorgyline. A Z'-factor > 0.6 validates the assay run.
-
-
Data Analysis: Plot the initial velocity vs. log[inhibitor] to determine the IC 50 via non-linear regression.
Protocol 2: TAAR1 cAMP Accumulation Assay
Because TAAR1 is G α s-coupled, agonism is quantified via intracellular cAMP accumulation using Homogeneous Time-Resolved Fluorescence (HTRF).
Step-by-Step Methodology:
-
Cell Culture: Seed HEK-293 cells stably expressing human TAAR1 into 384-well white plates at 5,000 cells/well.
-
Ligand Stimulation: Treat cells with serial dilutions of 2-(2-Methylcyclopropyl)ethanamine HCl (10 pM – 100 µM) in stimulation buffer containing 0.5 mM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation). Incubate for 30 minutes at 37°C.
-
Lysis & Detection: Add HTRF cAMP-d2 conjugate and anti-cAMP Cryptate conjugate (lysis buffer matrix). Incubate for 1 hour at room temperature.
-
Signal Acquisition: Read Time-Resolved Fluorescence at 665 nm and 620 nm. Calculate the 665/620 ratio, which is inversely proportional to cAMP concentration.
-
Self-Validation Check:
-
Positive Control: RO5263397 (a known full TAAR1 agonist).
-
Orthogonal Control: Run the exact same assay on wild-type HEK-293 cells (lacking TAAR1) to ensure the cAMP response is strictly TAAR1-dependent and not mediated by endogenous β -adrenergic receptors.
-
Self-validating high-throughput screening workflow for target identification.
Quantitative Data & SAR Projections
Based on the structural homology between 2-(2-Methylcyclopropyl)ethanamine HCl and established reference ligands, the following table summarizes the projected pharmacological profile.
| Target | Projected Affinity / Potency | Reference Bioisostere | Mechanistic Rationale for Projection |
| MAO-A | IC 50 > 10 µM (Weak) | Tranylcypromine | Ethanamine linker prevents suicide inhibition; steric clash limits affinity. |
| MAO-B | IC 50 ~ 1 - 5 µM | Tranylcypromine | Larger hydrophobic pocket of MAO-B accommodates the 2-methyl group. |
| TAAR1 | EC 50 ~ 100 - 500 nM | β -Phenylethylamine | Alicyclic ring acts as an excellent bioisostere for the phenyl ring in the hydrophobic cleft. |
| DAT | K i ~ 10 - 30 µM | Propylhexedrine / DMAA | Cyclopropyl bulk mimics cyclohexyl/branched alkyls; sufficient for S1 pocket entry. |
| NET | K i ~ 1 - 5 µM | Propylhexedrine | Aliphatic amines historically show a 5-to-10-fold preference for NET over DAT. |
Conclusion & Future Directions
2-(2-Methylcyclopropyl)ethanamine HCl is a highly versatile scaffold. Its departure from classical aromaticity into alicyclic space reduces potential off-target binding (e.g., hERG liability) while maintaining the necessary geometric parameters to engage TAAR1, MAO-B, and monoamine transporters. Future drug development efforts should focus on resolving the stereocenters of the cyclopropane ring (cis/trans and absolute configuration), as the spatial orientation of the 2-methyl group will dramatically dictate target selectivity between TAAR1 agonism and DAT/NET inhibition.
References
-
Kinetics, mechanism, and inhibition of monoamine oxidase Source: Journal of Neural Transmission (PubMed / NIH) URL:[Link]
-
Discovery of a Novel Chemo-Type for TAAR1 Agonism via Molecular Modeling Source: Pharmaceuticals (PMC / NIH) URL:[Link]
-
The Alkylamine Stimulant 1,3-Dimethylamylamine Exhibits Substrate-Like Regulation of Dopamine Transporter Function and Localization Source: Journal of Pharmacology and Experimental Therapeutics (PMC / NIH) URL:[Link]
The Cyclopropylamine Paradox: Navigating Safety, Toxicity, and Handling in Drug Development
As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently encounter the dual nature of the cyclopropylamine motif. On one hand, incorporating a cyclopropyl ring into an aliphatic amine system is a proven strategy to impart conformational restriction, increase the fraction of sp³ carbons, and occasionally improve metabolic stability by diverting cytochrome P450 (CYP) oxidation away from vulnerable alkyl groups[1]. On the other hand, cyclopropylamines are notorious structural alerts. They carry significant liabilities for idiosyncratic drug toxicity (IDT) and mechanism-based inhibition (MBI) of critical metabolic enzymes[2].
This technical guide dissects the mechanistic toxicology of cyclopropylamines, outlines rigorous laboratory handling protocols for the raw chemical intermediates, and provides a self-validating experimental workflow for assessing reactive metabolite formation.
Mechanistic Toxicology: The Causality of Bioactivation
To understand the toxicity of cyclopropylamines, we must examine the fundamental thermodynamics of the cyclopropane ring. The ring possesses a high degree of angle strain (approximately 27.5 kcal/mol). Under normal physiological conditions, it is stable. However, when a cyclopropylamine enters the active site of an oxidative enzyme—such as CYP450s, monoamine oxidases (MAOs), or peroxidases—this strain becomes a thermodynamic driving force for bioactivation[3].
The bioactivation typically proceeds via two distinct, heavily studied pathways[1]:
-
Single Electron Transfer (SET): The CYP450 heme iron abstracts a single electron from the nitrogen lone pair, generating an unstable aminium radical cation. To relieve the massive ring strain, the C–C bond of the cyclopropane ring undergoes rapid homolytic cleavage. This ring-opening event generates a highly reactive, primary carbon-centered radical.
-
α -Hydroxylation: The enzyme hydroxylates the cyclopropyl carbon adjacent to the amine. Subsequent dehydration yields a highly electrophilic iminium ion.
Both the carbon-centered radical and the iminium ion are potent electrophiles. If they do not escape the enzyme's active site, they will covalently alkylate the pyrrole nitrogens of the heme prosthetic group or critical amino acid residues on the apoprotein. This results in irreversible Mechanism-Based Inhibition (MBI) , effectively destroying the enzyme's catalytic capacity[4]. If the reactive intermediates escape the active site, they can covalently bind to hepatic proteins, triggering an immune-mediated idiosyncratic hepatotoxicity—a phenomenon famously implicated in the market withdrawal of the antibiotic trovafloxacin[2].
CYP450-mediated bioactivation pathways of cyclopropylamines.
Quantitative Summary of Cyclopropylamine Liabilities
To contextualize these risks, Table 1 summarizes representative cyclopropylamine-containing drugs and their documented metabolic liabilities.
Table 1: Representative Cyclopropylamine Drugs and Metabolic Liabilities
| Drug | Indication | Metabolic Liability / Toxicity | Mechanism of Bioactivation |
| Trovafloxacin | Antibiotic | Idiosyncratic Hepatotoxicity | CYP1A2-mediated oxidation to reactive aldehyde/radicals[2] |
| Tranylcypromine | Antidepressant | Mechanism-Based Inhibition | MAO oxidation to carbon-centered radical intermediate[1] |
| Nevirapine | HIV NNRTI | Hepatotoxicity / Skin Rash | CYP-mediated oxidation to reactive electrophiles[2] |
Laboratory Safety and Handling Protocols
Before a cyclopropylamine-containing drug candidate can be tested, it must be synthesized. The raw material, Cyclopropylamine (CAS 765-30-0) , presents severe physical and acute health hazards that require stringent engineering controls. As a primary aliphatic amine, it is highly volatile, extremely flammable, and corrosive to human tissue[5].
Table 2: Physicochemical and Safety Data of Cyclopropylamine (CAS 765-30-0)
| Property / Parameter | Value / Specification | GHS Hazard Implication |
| Molecular Weight | 57.09 g/mol | High volatility |
| Boiling Point | 49 - 50 °C | Vapor accumulation risk at room temp |
| Density | 0.824 g/cm³ | Floats on water (fire hazard) |
| Flash Point | Approx. -25 °C | H225 : Highly flammable liquid and vapor |
| LD50 (Oral, Rat) | 445 mg/kg | H302 : Harmful if swallowed |
| Corrosivity | High (Amine base) | H314 : Causes severe skin burns and eye damage |
Handling and PPE Directives
Due to its low flash point and high vapor pressure, cyclopropylamine vapors can easily travel to ignition sources and flash back.
-
Engineering Controls: All transfers and reactions involving neat cyclopropylamine must be conducted inside a certified, spark-proof chemical fume hood. Utilize inert gas (Argon/N₂) blanketing to prevent explosive vapor-air mixtures[5].
-
Personal Protective Equipment (PPE): Standard lab coats are insufficient. Operators must wear flame-retardant antistatic protective clothing, a full face shield over safety goggles, and heavy-duty chemical-resistant gloves (e.g., butyl rubber or heavy PVC). Nitrile gloves offer limited breakthrough time against small, highly polar amines and should be double-layered and changed immediately upon contamination[5].
Experimental Workflows: Assessing Reactive Metabolite Liabilities
To determine if a novel cyclopropylamine drug candidate forms dangerous reactive intermediates, we employ a Glutathione (GSH) Trapping Assay . Because reactive radicals and iminium ions are too transient to detect directly, we use GSH as a "soft" nucleophile to trap these electrophiles, forming stable adducts that can be characterized by Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)[6].
Self-Validating Protocol: In Vitro GSH Trapping Assay
Causality Check: Why do we use ice-cold acetonitrile for quenching? Enzymatic oxidation continues as long as the enzyme is active. Using ice-cold organic solvent instantly denatures the CYP450 proteins (halting the reaction) while simultaneously preventing the thermal degradation of the newly formed, potentially unstable GSH adducts.
Step 1: Incubation Setup Prepare a 1 mL reaction mixture in 100 mM potassium phosphate buffer (pH 7.4) containing:
-
1.0 mg/mL Human Liver Microsomes (HLM)
-
10 µM Test Compound (Cyclopropylamine candidate)
-
5 mM reduced Glutathione (GSH)
-
Self-Validating Controls: Prepare two parallel control tubes: one lacking the test compound (to establish the endogenous biological background) and one lacking NADPH (to prove that adduct formation is strictly CYP450-dependent).
Step 2: Initiation Pre-incubate the mixtures at 37°C for 5 minutes. Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.
Step 3: Incubation & Quenching Incubate the samples in a shaking water bath at 37°C for 60 minutes. Terminate the reaction by adding 1 mL of ice-cold acetonitrile (1:1 v/v). Vortex vigorously for 30 seconds.
Step 4: Centrifugation Centrifuge the quenched samples at 14,000 × g for 15 minutes at 4°C to pellet the precipitated microsomal proteins. Transfer the clear supernatant to an autosampler vial.
Step 5: LC-HRMS Analysis Analyze the supernatant using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). Scan for mass shifts corresponding to GSH conjugation. For cyclopropylamines, look for a neutral loss of 129 Da (characteristic of the γ -glutamyl moiety cleavage) and specific mass additions (e.g., +307 Da for direct GSH addition, or specific shifts indicating ring-opened adducts)[6].
Step-by-step workflow for in vitro GSH trapping assay.
Strategic Mitigation in Medicinal Chemistry
If the GSH trapping assay confirms reactive metabolite formation, medicinal chemists must design around the structural alert. Mitigation strategies rely on altering the electronics or sterics of the amine to prevent the initial Single Electron Transfer (SET)[1]:
-
Lowering Amine Basicity: Converting the cyclopropylamine into an amide or introducing electron-withdrawing groups nearby increases the oxidation potential of the nitrogen lone pair, making it significantly harder for CYP450 to abstract an electron.
-
Steric Shielding: Substituting the cyclopropyl ring with a gem-dimethyl group can sometimes retain the desired conformational restriction while eliminating the ring strain that drives the violent ring-opening cascade[1].
By combining rigorous safety handling of raw materials with advanced mechanistic screening, drug development professionals can safely harness the unique pharmacological properties of cyclopropylamines while engineering out their toxicological liabilities.
Sources
- 1. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. Deleterious effects of reactive metabolites - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Scalable synthesis route for 2-(2-Methylcyclopropyl)ethanamine hydrochloride
An Application Note and Protocol for the Scalable Synthesis of 2-(2-Methylcyclopropyl)ethanamine Hydrochloride
Authored by a Senior Application Scientist
Abstract
This document provides a comprehensive guide for the scalable synthesis of 2-(2-methylcyclopropyl)ethanamine hydrochloride, a valuable building block in pharmaceutical and medicinal chemistry. The proposed synthetic route is designed for efficiency, scalability, and robustness, drawing upon established chemical transformations. This guide is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step protocol but also the scientific rationale behind the chosen methodologies, troubleshooting advice, and safety considerations.
Introduction and Strategic Overview
2-(2-Methylcyclopropyl)ethanamine and its derivatives are key structural motifs found in various biologically active compounds. The unique conformational constraints and electronic properties of the cyclopropane ring make it a desirable feature in drug design.[1] However, the synthesis of substituted cyclopropylamines can be challenging, particularly on a larger scale. This application note details a reliable three-step synthetic sequence, beginning with the cyclopropanation of a commercially available alkene, followed by functional group manipulation and culminating in the formation of the target hydrochloride salt.
The overall synthetic strategy is designed to be convergent and scalable, prioritizing the use of cost-effective reagents and avoiding hazardous materials like diazomethane where possible.[2] The chosen pathway involves:
-
Simmons-Smith Cyclopropanation: Formation of the methyl-substituted cyclopropane ring.
-
Nitrile Reduction: Conversion of a nitrile intermediate to the primary amine.
-
Salt Formation: Preparation of the final hydrochloride salt for improved stability and handling.
Caption: Detailed experimental workflow for each synthetic step.
Step 3: Preparation of 2-(2-Methylcyclopropyl)ethanamine Hydrochloride
The final step is the formation of the hydrochloride salt, which is typically a crystalline solid that is easier to handle, purify, and store than the free amine.
Causality and Experimental Choices:
-
Reagent: Anhydrous HCl, either as a gas or a solution in a non-protic solvent like diethyl ether or isopropanol, is used to avoid the introduction of water, which could make the product hygroscopic or an oil. [3]* Solvent: A solvent in which the free amine is soluble but the hydrochloride salt is not is ideal for precipitating the product. Diethyl ether is a common choice.
Protocol:
-
Dissolve the crude 2-(2-methylcyclopropyl)ethanamine (1.0 eq) in anhydrous diethyl ether.
-
Cool the solution to 0 °C in an ice bath.
-
To the stirred solution, add a solution of anhydrous HCl in diethyl ether (1.1 eq) dropwise. A white precipitate will form immediately.
-
Continue stirring at 0 °C for 30 minutes after the addition is complete.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with cold, anhydrous diethyl ether to remove any unreacted free amine.
-
Dry the product under vacuum to yield 2-(2-methylcyclopropyl)ethanamine hydrochloride as a white to off-white solid.
| Reagent/Parameter | Molar Eq. | Molecular Weight | Quantity (for 1 mol scale) |
| 2-(2-Methylcyclopropyl)ethanamine | 1.0 | 99.17 g/mol | 99.2 g |
| Anhydrous HCl (in Ether) | 1.1 | 36.46 g/mol | ~1.1 mol |
| Anhydrous Diethyl Ether | - | 74.12 g/mol | ~1.5 L |
| Expected Yield | >95% |
Application Notes and Troubleshooting
-
Isomer Separation: The synthesis will likely produce a mixture of cis and trans isomers of the 2-methylcyclopropyl group. If a specific isomer is required, chromatographic separation may be necessary at the nitrile or amine stage, or a stereoselective cyclopropanation method could be employed. [4]* Safety with LiAlH₄: Lithium aluminum hydride reacts violently with water and protic solvents. All glassware must be thoroughly dried, and the reaction should be conducted under an inert atmosphere. The quenching procedure must be performed slowly and with adequate cooling.
-
Alternative Reduction: For larger scales, catalytic hydrogenation over Raney Nickel is a viable alternative to LiAlH₄. This would typically be performed in a pressure reactor with ammonia in an alcoholic solvent to prevent side reactions.
-
Product Purity: The final hydrochloride salt can be recrystallized from a solvent system like ethanol/ether to improve its purity if necessary.
Conclusion
The synthetic route outlined in this application note provides a practical and scalable method for the preparation of 2-(2-methylcyclopropyl)ethanamine hydrochloride. By leveraging a robust Simmons-Smith cyclopropanation and a standard nitrile reduction, this protocol offers a reliable pathway for obtaining this valuable chemical intermediate. The detailed procedural steps and the accompanying scientific rationale are intended to empower researchers to successfully implement and adapt this synthesis for their specific needs.
References
-
Binda, C., et al. (2011). Enantioselective synthesis of tranylcypromine analogues as lysine demethylase (LSD1) inhibitors. PubMed. Available at: [Link] [5]2. Chouinard, D., et al. (2021). Synthesis of Carboxamide-Containing Tranylcypromine Analogues as LSD1 (KDM1A) Inhibitors Targeting Acute Myeloid Leukemia. PubMed. Available at: [Link] [6]3. Charette, A. B., & Beauchemin, A. (2004). An Expedient and Practical Method for the Synthesis of a Diverse Series of Cyclopropane α-Amino Acids and Amines. The Journal of Organic Chemistry. Available at: [Link] [7]4. Koda, Y., et al. (2022). Design and Synthesis of Tranylcypromine-Derived LSD1 Inhibitors with Improved hERG and Microsomal Stability Profiles. ACS Medicinal Chemistry Letters. Available at: [Link] [8]5. Cho, C., et al. (2006). Stereoselective synthesis of 2'-C-methyl-cyclopropyl-fused carbanucleosides as potential anti-HCV agents. PubMed. Available at: [Link] [4]6. Simmons, H. E., & Smith, R. D. (1958). A New Synthesis of Cyclopropanes from Olefins. Journal of the American Chemical Society. (Note: While not directly cited from the search, this is the seminal paper for the Simmons-Smith reaction and provides authoritative grounding).
Sources
- 1. longdom.org [longdom.org]
- 2. mdpi.com [mdpi.com]
- 3. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stereoselective synthesis of 2'-C-methyl-cyclopropyl-fused carbanucleosides as potential anti-HCV agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enantioselective synthesis of tranylcypromine analogues as lysine demethylase (LSD1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of Carboxamide-Containing Tranylcypromine Analogues as LSD1 (KDM1A) Inhibitors Targeting Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
Application Note: Kinetic Profiling of Mechanism-Based MAO Inhibition by 2-(2-Methylcyclopropyl)ethanamine
Introduction & Mechanistic Rationale
Monoamine oxidases (MAO-A and MAO-B) are flavin adenine dinucleotide (FAD)-dependent mitochondrial enzymes responsible for the oxidative deamination of biogenic and xenobiotic amines. Because of their central role in neurotransmitter regulation, they are highly validated targets for neurodegenerative diseases and depression[1].
The compound 2-(2-Methylcyclopropyl)ethanamine belongs to the cyclopropylamine class of MAO inhibitors, structurally related to the classic antidepressant tranylcypromine. Unlike reversible, competitive inhibitors that simply block the active site, cyclopropylamines act as mechanism-based (suicide) inactivators [2].
The Causality of Inhibition: The enzyme recognizes the cyclopropylamine as a standard substrate. Upon binding to the active site, a single-electron transfer (SET) occurs from the amine nitrogen to the FAD cofactor, generating an amine radical cation[3]. The inherent ring strain of the cyclopropyl group drives a rapid, spontaneous ring-opening event, forming a highly reactive intermediate[4]. This intermediate covalently attacks the FAD cofactor (typically at the N5 or C4a position of the isoalloxazine ring), resulting in irreversible enzyme inactivation[2].
Because the inhibition requires catalytic turnover to form the reactive species, the apparent potency ( IC50 ) is strictly time-dependent. Standard end-point assays will fail to accurately characterize this compound; therefore, a kinetic pre-incubation protocol is mandatory.
Mechanistic pathway of MAO inactivation by cyclopropylamine derivatives.
Assay Principle and Self-Validating Design
To accurately quantify the inhibitory potency, a continuous fluorometric peroxidase-coupled assay is employed[5].
-
Reaction 1 (MAO): p-Tyramine + O2 + H2O MAO p-Hydroxyphenylacetaldehyde + NH3 + H2O2
-
Reaction 2 (HRP): H2O2
- Amplex Red HRP Resorufin (Fluorescent) + H2O
Self-Validating System: To ensure trustworthiness and eliminate false positives, the protocol integrates three critical control layers:
-
Positive Controls: Clorgyline (MAO-A selective) and Selegiline (MAO-B selective) are run in parallel to validate enzyme activity and isoform specificity[1].
-
No-Enzyme Background: Accounts for the spontaneous auto-oxidation of the fluorogenic probe.
-
HRP Counter-Screen (Crucial): Because the assay relies on Horseradish Peroxidase (HRP), 2-(2-Methylcyclopropyl)ethanamine must be tested against HRP and H2O2 alone. If the compound directly inhibits HRP or quenches resorufin fluorescence, it will artificially mimic MAO inhibition.
Experimental Protocol
Materials & Reagents
-
Enzymes: Recombinant human MAO-A and MAO-B (5 mg/mL stocks).
-
Substrate: p-Tyramine (100 mM stock in ddH2O )[1].
-
Probe: Amplex Red (10 mM stock in DMSO, protect from light)[5].
-
Coupling Enzyme: Horseradish Peroxidase (HRP, 200 U/mL stock)[5].
-
Assay Buffer: 100 mM Potassium Phosphate, pH 7.4.
Step-by-Step Methodology
-
Compound Preparation: Serially dilute 2-(2-Methylcyclopropyl)ethanamine in DMSO to achieve 100X final concentrations (e.g., 10 mM to 10 nM). Dilute these 1:10 in assay buffer to create 10X working solutions (10% DMSO).
-
Enzyme Mix Preparation: Prepare a 2X MAO enzyme solution in assay buffer. The final assay concentration should be optimized, typically ~5 µg/mL protein per well.
-
Pre-Incubation (The Critical Step): In a black, flat-bottom 96-well microplate, add 10 µL of the 10X inhibitor working solution and 50 µL of the 2X MAO enzyme to respective wells. Include vehicle controls (1% DMSO final). Incubate at 37°C for variable time points (e.g., 0, 15, 30, and 60 minutes) . This captures the time-dependent inactivation kinetics characteristic of suicide inhibitors[2].
-
Detection Mix Preparation: Prepare a 2.5X working solution containing 2.5 mM p-Tyramine, 2.5 U/mL HRP, and 125 µM Amplex Red in assay buffer[5].
-
Reaction Initiation: Add 40 µL of the Detection Mix to each well to start the reaction (Total volume = 100 µL).
-
Kinetic Measurement: Immediately transfer the plate to a fluorescence microplate reader. Read continuously at Ex 545 nm / Em 590 nm every 1 minute for 30 minutes at 37°C[5]. Calculate the initial velocity ( V0 ) from the linear portion of the fluorescence-time curve.
Self-validating experimental workflow for mechanism-based MAO assays.
Data Presentation & Analysis
Because 2-(2-Methylcyclopropyl)ethanamine is a mechanism-based inactivator, reporting a single IC50 is scientifically insufficient. The IC50 will shift to lower values (indicating higher apparent potency) with longer pre-incubation times.
To properly profile the compound, plot the remaining enzyme activity versus inhibitor concentration at each pre-incubation time point. The table below summarizes representative quantitative data demonstrating the expected time-dependent IC50 shift for a cyclopropylamine derivative.
Table 1: Representative Time-Dependent IC50 Shift Data
| Pre-incubation Time (min) | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Isoform Selectivity (A/B) |
| 0 | 12.50 | 2.10 | 5.9x |
| 15 | 4.20 | 0.45 | 9.3x |
| 30 | 1.80 | 0.12 | 15.0x |
| 60 | 0.65 | 0.04 | 16.2x |
Note: True kinetic parameters of inactivation (the maximal inactivation rate kinact and the inhibitor binding constant KI ) should be subsequently derived using Kitz-Wilson plots (plotting the natural log of remaining activity versus pre-incubation time).
References
-
Ramsay, R. R., et al. "Parameters for Irreversible Inactivation of Monoamine Oxidase." National Center for Biotechnology Information (NIH/PMC). URL:[Link]
-
Edmondson, D. E., et al. "Questions in the Chemical Enzymology of MAO." MDPI. URL:[Link]
-
Valente, S., et al. "The mechanism of action of tranylcypromine and tranylcypromine analogues..." ResearchGate. URL:[Link]
Sources
Application Note: In Vivo Preclinical Evaluation of 2-(2-Methylcyclopropyl)ethanamine (2-MCPE) in Rodent Models of Depression
Executive Summary
The development of rapid-acting, highly efficacious antidepressants remains a critical unmet need in psychopharmacology. 2-(2-Methylcyclopropyl)ethanamine (2-MCPE) is a novel cyclopropylamine derivative. Structurally homologous to the classic monoamine oxidase inhibitor (MAOI) tranylcypromine[1] and endogenous trace amines, 2-MCPE is hypothesized to exert a dual mechanism of action: irreversible MAO inhibition and Trace Amine-Associated Receptor 1 (TAAR1) agonism.
This application note provides a comprehensive, self-validating in vivo study design for evaluating the antidepressant-like properties, neurochemical profile, and safety of 2-MCPE in rodent models. It is designed for drug development professionals seeking to transition this compound from in vitro screening to preclinical in vivo validation.
Scientific Rationale & Causality (E-E-A-T)
The Dual-Target Hypothesis
-
MAO Inhibition: The cyclopropylamine pharmacophore is a proven mechanism for irreversible MAO-A and MAO-B inhibition, preventing the degradation of serotonin (5-HT), dopamine (DA), and norepinephrine (NE)[2].
-
TAAR1 Agonism: Recent breakthroughs in psychiatric drug development have highlighted TAAR1 as a potent target for mood disorders. TAAR1 activation negatively modulates monoaminergic firing in a way that stabilizes neurotransmission without the severe side effects of direct receptor agonists[3]. TAAR1 agonists (e.g., RO5263397) have demonstrated robust antidepressant-like effects and the ability to restore hippocampal neurogenesis in stressed rodents[4].
Model Selection Causality
To establish a robust preclinical profile, we utilize a two-tiered behavioral approach:
-
Forced Swim Test (FST): Used for acute dose-ranging. The FST is highly sensitive to monoaminergic modulation and provides rapid readouts of behavioral despair[5].
-
Chronic Unpredictable Mild Stress (CUMS): Used for translational efficacy. Unlike acute models, CUMS induces a progressive anhedonic state (measured via sucrose preference) that closely mimics the etiology and pathophysiology of human Major Depressive Disorder (MDD)[6].
Fig 2. Hypothesized dual-mechanism signaling pathway of 2-MCPE.
Experimental Protocols: A Self-Validating System
Every protocol below is designed with internal quality control (QC) checkpoints. By running positive controls (Tranylcypromine and Fluoxetine) alongside 2-MCPE, the system self-validates the sensitivity of the assay.
Protocol 1: Acute Dose-Ranging in the Forced Swim Test (FST)
Objective: Determine the minimum effective dose (MED) and behavioral phenotype (swimming vs. climbing) of 2-MCPE. Causality Check: Water temperature is strictly maintained at 25°C. Colder water induces hypothermia, which artificially inflates immobility times and confounds the antidepressant readout[7].
Step-by-Step Methodology:
-
Acclimatization: Habituate adult male C57BL/6J mice to the testing room for 1 hour prior to the assay.
-
Dosing: Administer 2-MCPE (e.g., 1, 3, 10 mg/kg, i.p.), Vehicle (Saline), or Positive Control (Fluoxetine 20 mg/kg) 30 minutes prior to testing.
-
Apparatus Setup: Fill transparent Plexiglas cylinders (height 30 cm, diameter 20 cm) with 15 cm of water at exactly 25 ± 1°C[8].
-
Testing (Day 1): Place the mouse in the cylinder for 6 minutes.
-
Data Acquisition: Use automated video-tracking software (e.g., Noldus EthoVision) to record the session. Discard the first 2 minutes (habituation).
-
Scoring: Quantify the last 4 minutes for:
-
Immobility: Floating with minimal movements.
-
Swimming: Horizontal movement (indicative of serotonergic activity).
-
Climbing: Vertical thrashing against walls (indicative of noradrenergic/dopaminergic activity).
-
-
Self-Validation QC: The assay is considered valid only if the Fluoxetine group shows a statistically significant reduction in immobility compared to the vehicle.
Protocol 2: Chronic Unpredictable Mild Stress (CUMS) Paradigm
Objective: Evaluate the efficacy of chronic 2-MCPE administration on stress-induced anhedonia. Causality Check: The stressors must be unpredictable to prevent habituation. The primary readout, the Sucrose Preference Test (SPT), directly measures the core MDD symptom of anhedonia[9].
Step-by-Step Methodology:
-
Baseline SPT: Singly house mice and provide two water bottles (one 1% sucrose, one plain water) for 48 hours. Calculate baseline preference: (Sucrose Intake / Total Fluid Intake) × 100.
-
Stress Induction (Weeks 1-4): Subject the CUMS cohort to 2-3 random micro-stressors daily. Stressors include:
-
Damp bedding (12 h)
-
Cage tilt at 45° (12 h)
-
Continuous light or dark (24 h)
-
Food/water deprivation (12 h)
-
Predator odor exposure (fox urine, 1 h)
-
-
Treatment Phase (Weeks 3-4): Once anhedonia is established (SPT < 65%), begin daily administration of 2-MCPE, Vehicle, or Tranylcypromine (3 mg/kg) while continuing the stress regimen.
-
Weekly Monitoring: Conduct the SPT weekly to track the trajectory of recovery.
-
Self-Validation QC: The model is validated if the Vehicle + CUMS group exhibits a sustained >20% drop in sucrose preference relative to non-stressed controls[10].
Protocol 3: In Vivo Microdialysis & Neurochemical Profiling
Objective: Quantify real-time extracellular monoamine flux in the medial prefrontal cortex (mPFC) following 2-MCPE administration.
Step-by-Step Methodology:
-
Stereotaxic Surgery: Implant a guide cannula into the mPFC (Coordinates: AP +1.9, ML ±0.3, DV -1.5 from bregma) under isoflurane anesthesia. Allow 5 days for recovery.
-
Probe Insertion: Insert a microdialysis probe (2 mm active membrane) and perfuse artificial cerebrospinal fluid (aCSF) at 1.5 µL/min.
-
Baseline Collection: Collect dialysate samples every 20 minutes for 2 hours to establish a stable baseline.
-
Drug Administration: Administer the optimal dose of 2-MCPE (determined from Protocol 1) via i.p. injection.
-
Post-Treatment Collection: Continue collecting dialysate fractions every 20 minutes for 4 hours.
-
HPLC Analysis: Analyze samples using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) to quantify 5-HT, DA, NE, and their metabolites (e.g., DOPAC, HVA, 5-HIAA).
Visualizations & Data Presentation
Experimental Workflow
Fig 1. 4-week in vivo experimental workflow for 2-MCPE evaluation.
Quantitative Data Summaries
Table 1: Experimental Groups and Dosing Strategy (CUMS Cohort)
| Group | Stress Condition | Treatment (Daily, i.p.) | N (Power = 0.8, α = 0.05) | Purpose |
| 1. Naïve Control | No Stress | Vehicle (Saline) | 10-12 | Baseline behavioral/neurochemical reference |
| 2. CUMS + Veh | 4-Week CUMS | Vehicle (Saline) | 10-12 | Negative control; validates stress model |
| 3. CUMS + TCP | 4-Week CUMS | Tranylcypromine (3 mg/kg) | 10-12 | Positive control; validates MAOI efficacy |
| 4. CUMS + 2-MCPE (L) | 4-Week CUMS | 2-MCPE (1 mg/kg) | 10-12 | Test compound (Low Dose) |
| 5. CUMS + 2-MCPE (H) | 4-Week CUMS | 2-MCPE (10 mg/kg) | 10-12 | Test compound (High Dose) |
Table 2: Summary of Expected Quantitative Readouts
| Assay / Readout | Target Metric | Expected 2-MCPE Effect | Mechanistic Implication |
| Forced Swim Test | Immobility Time (sec) | ↓ Dose-dependent decrease | Acute antidepressant-like activity |
| Sucrose Preference | Sucrose Intake (%) | ↑ Restoration to >80% | Reversal of stress-induced anhedonia |
| Microdialysis (mPFC) | Extracellular 5-HT/DA | ↑ 200-300% above baseline | MAO inhibition / TAAR1 activation |
| Western Blot (Hipp) | BDNF Protein Levels | ↑ Upregulation vs. CUMS+Veh | Restoration of neuroplasticity |
Sources
- 1. Psychopharmacotherapy with the MAO-inhibitor Tranylcypromine Key Aspects and Trends in Theory and Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tranylcypromine - Wikipedia [en.wikipedia.org]
- 3. Trace amine-associated receptors as potential targets for the treatment of anxiety and depression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TAARs as Novel Therapeutic Targets for the Treatment of Depression: A Narrative Review of the Interconnection with Monoamines and Adult Neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Forced Swim Test as a Model of Depressive-like Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chronic mild stress paradigm as a rat model of depression: facts, artifacts, and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Factors influencing behavior in the forced swim test - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The chronic mild stress (CMS) model of depression: History, evaluation and usage - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chronic Unpredictable Mild Stress Model of Depression: Possible Sources of Poor Reproducibility and Latent Variables - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Stabilizing 2-(2-Methylcyclopropyl)ethanamine in Aqueous Solutions
Welcome to the dedicated technical support center for 2-(2-Methylcyclopropyl)ethanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for preventing the degradation of this compound in aqueous solutions. Our approach is to empower you with the foundational knowledge and practical experimental protocols to ensure the stability and integrity of your samples.
Understanding the Instability of 2-(2-Methylcyclopropyl)ethanamine
Primary amines, particularly those with strained ring systems like a cyclopropane, can be susceptible to degradation in aqueous environments. The primary degradation pathways to consider are hydrolysis and oxidation. The lone pair of electrons on the nitrogen atom makes the amine group nucleophilic and basic, influencing its reactivity and stability. The cyclopropyl group, while generally stable, can be prone to ring-opening reactions under certain strenuous conditions, although this is less common than reactions involving the amine moiety.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My solution of 2-(2-Methylcyclopropyl)ethanamine is showing signs of degradation over time. What are the likely causes?
Degradation of 2-(2-Methylcyclopropyl)ethanamine in aqueous solutions is most commonly attributed to two primary factors: non-optimal pH and oxidation.
-
pH-Dependent Hydrolysis: The stability of primary amines is highly dependent on the pH of the solution. At a pH significantly different from its optimal range, the amine group can participate in or be susceptible to reactions that lead to degradation. For primary amines, the protonated form (at lower pH) is generally more stable against oxidation but might be involved in other interactions, while the unprotonated form (at higher pH) is more nucleophilic and potentially more reactive.
-
Oxidation: The lone pair of electrons on the nitrogen atom makes the amine susceptible to oxidation, which can be initiated by dissolved oxygen, metal ions, or exposure to light. This can lead to the formation of various oxidation products, altering the purity and activity of your compound.
To diagnose the specific cause, a systematic approach involving a pH stability profile and a forced degradation study is recommended.
Troubleshooting Guide 1: Establishing the Optimal pH for Stability
A critical first step in preventing degradation is to identify the pH range where 2-(2-Methylcyclopropyl)ethanamine exhibits maximum stability. This can be achieved by conducting a pH stability study.
Step 1: pKa Estimation
While an experimental determination of the pKa is most accurate, a reasonable estimate for a primary amine like 2-(2-Methylcyclopropyl)ethanamine would be in the range of 9.5-10.5. This is crucial because the ratio of the protonated to the unprotonated form of the amine changes significantly around the pKa, which in turn affects its reactivity and stability.
Step 2: Experimental Protocol for pH Stability Profiling
This protocol will help you determine the optimal pH for storing your aqueous solutions of 2-(2-Methylcyclopropyl)ethanamine.
Objective: To determine the pH at which 2-(2-Methylcyclopropyl)ethanamine shows the least degradation over a set period.
Materials:
-
2-(2-Methylcyclopropyl)ethanamine
-
A series of buffers covering a pH range (e.g., acetate for pH 4-5.5, phosphate for pH 6-8, borate for pH 8-10)
-
HPLC-UV or LC-MS/MS system
-
Calibrated pH meter
-
Incubator or water bath
Procedure:
-
Prepare Buffers: Prepare a series of buffers at different pH values (e.g., 4.0, 5.0, 6.0, 7.0, 7.4, 8.0, 9.0).
-
Prepare Stock Solution: Prepare a stock solution of 2-(2-Methylcyclopropyl)ethanamine in a suitable organic solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Incubation: In separate vials, dilute the stock solution with each of the prepared buffers to a final concentration (e.g., 100 µg/mL).
-
Time Zero (T0) Analysis: Immediately after preparation, take an aliquot from each vial and analyze it using a validated HPLC-UV or LC-MS/MS method to determine the initial concentration. This will serve as your T0 reference.
-
Incubation: Incubate the remaining solutions at a controlled temperature (e.g., 40°C to accelerate degradation) for a predetermined period (e.g., 24, 48, and 72 hours).
-
Time-Point Analysis: At each time point, withdraw an aliquot from each vial and analyze it by HPLC-UV or LC-MS/MS.
-
Data Analysis: Calculate the percentage of 2-(2-Methylcyclopropyl)ethanamine remaining at each pH and time point relative to the T0 concentration. Plot the percentage of the remaining compound against pH.
Expected Outcome: The pH at which the highest percentage of the compound remains is the optimal pH for stability.
Table 1: Example Data from a pH Stability Study
| pH | % Remaining (24h @ 40°C) | % Remaining (48h @ 40°C) | % Remaining (72h @ 40°C) |
| 4.0 | 98.5 | 97.1 | 95.8 |
| 5.0 | 99.2 | 98.5 | 97.9 |
| 6.0 | 99.5 | 99.1 | 98.7 |
| 7.0 | 99.1 | 98.2 | 97.3 |
| 8.0 | 95.3 | 90.7 | 86.2 |
| 9.0 | 88.6 | 78.4 | 69.1 |
Caption: Forced Degradation Study Workflow.
FAQ 2: How do I choose the right buffer and excipients for my formulation?
The choice of buffer and excipients is critical for maintaining the stability of 2-(2-Methylcyclopropyl)ethanamine.
-
Buffer Selection:
-
Optimal pH: Select a buffer system that can maintain the pH within the optimal stability range determined from your pH stability study.
-
Inertness: Ensure the buffer components do not react with the amine. Avoid buffers with primary amine groups like Tris or glycine if your downstream application involves reactions that target amines. Phosphate, citrate, and acetate buffers are often good choices.
-
-
Excipient Compatibility:
-
Reducing Sugars: Avoid excipients containing reducing sugars (e.g., lactose, dextrose) as they can undergo Maillard reactions with the primary amine, leading to discoloration and degradation.
-
Aldehydic Impurities: Be cautious with excipients that may contain trace amounts of aldehydes (e.g., from the degradation of polymers like PEG), as these can react with the primary amine to form imines.
-
Metal Ions: If oxidation is a concern, consider including a chelating agent like EDTA to sequester metal ions that can catalyze oxidative degradation.
-
Antioxidants: If the compound is susceptible to oxidation, the addition of antioxidants such as ascorbic acid or sodium metabisulfite may be beneficial. However, compatibility and potential interactions with the antioxidant itself should be evaluated.
-
Table 2: General Guidance on Excipient and Buffer Selection
| Component | Recommended | To Avoid | Rationale |
| Buffers | Phosphate, Citrate, Acetate, Borate | Tris, Glycine | Avoids competitive reactions with the primary amine. |
| Sugars | Sucrose, Trehalose | Lactose, Dextrose | Prevents Maillard reaction with the primary amine. |
| Antioxidants | Ascorbic Acid, Sodium Metabisulfite (evaluate compatibility) | - | Protects against oxidative degradation. |
| Chelating Agents | EDTA | - | Sequesters metal ions that can catalyze oxidation. |
Analytical Methodologies
A robust analytical method is the cornerstone of any stability study. For 2-(2-Methylcyclopropyl)ethanamine and its potential degradation products, a combination of HPLC-UV and LC-MS/MS is recommended.
-
HPLC-UV: A reversed-phase HPLC method with UV detection is suitable for routine analysis and quantification of the parent compound. A C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a good starting point.
-
LC-MS/MS: This technique is invaluable for the identification and characterization of degradation products. The mass spectrometer provides molecular weight information and fragmentation patterns that can help elucidate the structures of unknown impurities.
Summary and Key Recommendations
To ensure the stability of 2-(2-Methylcyclopropyl)ethanamine in aqueous solutions, a systematic and proactive approach is necessary.
-
Characterize Your Molecule: If the pKa is unknown, perform experiments to estimate it.
-
Determine the Optimal pH: Conduct a pH stability study to identify the pH range of maximum stability.
-
Understand Degradation Pathways: Perform a forced degradation study to identify potential degradation products and mechanisms.
-
Select Appropriate Buffers and Excipients: Choose components that are compatible with the primary amine and maintain the optimal pH.
-
Utilize a Stability-Indicating Analytical Method: Develop and validate an HPLC-UV or LC-MS/MS method to accurately monitor the stability of your compound.
By following these guidelines, you can significantly improve the stability of your 2-(2-Methylcyclopropyl)ethanamine solutions, leading to more reliable and reproducible experimental results.
References
- Blessy, M., Ruchi, D. P., Prajesh, D. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165.
- ICH, Q1A(R2). (2003). Stability testing of new drug substances and products.
- Waterman, K. C., & Adami, R. C. (2005). Accelerated aging: Prediction of chemical stability of pharmaceuticals. International journal of pharmaceutics, 293(1-2), 101-125.
- Alsante, K. M., Ando, A., Brown, R., Enas, J., Hata, T., Highuchi, T., & Zalk, M. (2007). The role of degradant profiling in active pharmaceutical ingredients and drug products. Advanced drug delivery reviews, 59(1), 29-37.
- Roy, J. (2002). Pharmaceutical impurities-a mini-review. AAPS PharmSciTech, 3(2), 1-9.
- Maheswaran, R. (2012). FDA perspectives: scientific and regulatory considerations for drug substance and drug product stability. In Handbook of stability testing in pharmaceutical development (pp. 39-53). Springer, New York, NY.
- ICH, Q1B. (1996). Photostability testing of new drug substances and products.
- Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011).
- Qiu, F., & Scrivens, G. (Eds.). (2018). Accelerated stability testing of amorphous solid dispersions. John Wiley & Sons.
- Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical technology online, 24(1), 1-14.
Technical Support Center: Troubleshooting Poor Solubility of 2-(2-Methylcyclopropyl)ethanamine HCl in Buffers
Welcome to the technical support center for 2-(2-Methylcyclopropyl)ethanamine HCl. This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the solubility of this compound in experimental buffer systems. Here, we provide in-depth scientific explanations, practical troubleshooting steps, and detailed protocols to ensure the successful integration of 2-(2-Methylcyclopropyl)ethanamine HCl into your research.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of 2-(2-Methylcyclopropyl)ethanamine HCl that influence its solubility?
Understanding the inherent properties of 2-(2-Methylcyclopropyl)ethanamine HCl is fundamental to troubleshooting its solubility. As a hydrochloride salt of a primary amine, its solubility is governed by its ionic nature and the equilibrium between its protonated and unprotonated forms.
-
Structure and Form: 2-(2-Methylcyclopropyl)ethanamine is a small molecule with a primary amine group. The hydrochloride (HCl) salt form is intentionally created to enhance its aqueous solubility compared to the free amine (free base) form. The presence of the charged ammonium group (-NH₃⁺) and the chloride counter-ion (Cl⁻) makes the molecule highly polar and thus more amenable to dissolution in polar solvents like water.[1]
Q2: I'm observing precipitation when I add 2-(2-Methylcyclopropyl)ethanamine HCl to my buffer. What is the likely cause?
Precipitation upon addition to a buffer is a common issue and is almost always related to the pH of the buffer relative to the pKa of the compound.
The solubility of an amine hydrochloride salt is pH-dependent. At a pH below the pKa, the equilibrium favors the protonated, charged species (R-NH₃⁺), which is generally more soluble in aqueous solutions. As the pH of the buffer approaches or exceeds the pKa of the amine, the equilibrium shifts towards the unprotonated, neutral free amine form (R-NH₂). This free amine is typically less polar and, consequently, less soluble in water, leading to precipitation.[5]
For 2-(2-Methylcyclopropyl)ethanamine HCl, with an estimated pKa of 9.5-10.5, you are more likely to encounter solubility issues in neutral to alkaline buffers (pH ≥ 7).
Q3: How does the composition of my buffer (e.g., phosphate vs. TRIS) affect the solubility of 2-(2-Methylcyclopropyl)ethanamine HCl?
While pH is the primary driver, other buffer components can also influence solubility:
-
Ionic Strength: The effect of ionic strength on the solubility of small organic salts can be complex. In some cases, increasing the ionic strength of the buffer (by increasing the salt concentration) can enhance the solubility of electrolytes, a phenomenon known as the "salting-in" effect.[6] However, at very high salt concentrations, a "salting-out" effect can occur, leading to decreased solubility. The impact of ionic strength is specific to the compound and the buffer system and may require empirical testing.
-
Buffer Species: Generally, for a simple amine salt like 2-(2-Methylcyclopropyl)ethanamine HCl, the specific buffer species (e.g., phosphate, TRIS) is less likely to have a dramatic direct chemical interaction that causes insolubility, provided the pH is controlled. However, it's always a good practice to consider potential interactions, especially if the buffer contains other components that could react with the amine.
Troubleshooting Guides
Guide 1: Systematic Approach to Resolving Poor Solubility
This guide provides a logical workflow to diagnose and resolve solubility issues.
Caption: A flowchart for troubleshooting poor solubility.
Guide 2: Practical Steps to Enhance Solubility
If you've identified that the buffer pH is likely the cause of poor solubility, here are some practical steps you can take:
-
Adjusting the Buffer pH: The most straightforward approach is to lower the pH of your buffer. For 2-(2-Methylcyclopropyl)ethanamine HCl, maintaining a buffer pH of 7.4 or lower should keep the compound in its more soluble protonated form.
-
Using Co-solvents: If adjusting the buffer pH is not an option for your experiment, the use of a water-miscible organic co-solvent can be effective.[3]
-
Recommended Co-solvents: Dimethyl sulfoxide (DMSO) and ethanol are commonly used.
-
Procedure: First, dissolve the 2-(2-Methylcyclopropyl)ethanamine HCl in a small amount of the co-solvent to create a concentrated stock solution. Then, add this stock solution dropwise to your buffer while stirring vigorously. It is crucial to ensure the final concentration of the co-solvent in your buffer does not exceed a level that could interfere with your experiment (typically <1-5%).
-
-
Preparing a Concentrated Stock in an Acidic Solvent: You can prepare a concentrated stock solution of the compound in a slightly acidic aqueous solution (e.g., water adjusted to pH 4-5 with HCl) or a compatible solvent where it is freely soluble. This stock can then be diluted into your final buffer.
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility of 2-(2-Methylcyclopropyl)ethanamine HCl
This protocol describes the isothermal equilibrium method to determine the solubility of the compound in a buffer of your choice.[7]
Materials:
-
2-(2-Methylcyclopropyl)ethanamine HCl
-
Your chosen buffer (e.g., Phosphate-Buffered Saline (PBS), TRIS-buffered saline (TBS))
-
Analytical balance
-
Vials with screw caps
-
Thermostatic shaker or orbital shaker
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer.
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of 2-(2-Methylcyclopropyl)ethanamine HCl to a known volume of your buffer in a sealed vial. "Excess" means that undissolved solid should be clearly visible.
-
-
Equilibration:
-
Place the vials in a shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the solution to reach equilibrium.
-
-
Phase Separation:
-
After equilibration, let the vials stand to allow the undissolved solid to settle.
-
Centrifuge the vials to pellet the remaining solid.
-
-
Sample Collection and Preparation:
-
Carefully withdraw a known volume of the clear supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates.
-
Dilute the filtered supernatant with the mobile phase (for HPLC) or buffer to a concentration within the linear range of your analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of the dissolved compound.
-
Prepare a calibration curve using known concentrations of 2-(2-Methylcyclopropyl)ethanamine HCl to accurately quantify the amount in your saturated solution.[8]
-
Data Analysis:
Calculate the solubility in mg/mL or Molarity based on the concentration determined from the calibration curve and the dilution factor used.
Protocol 2: Sample Analysis by UV-Vis Spectrophotometry
Since aliphatic amines like 2-(2-Methylcyclopropyl)ethanamine do not have a strong chromophore, direct UV-Vis quantification can be challenging. Derivatization with a UV-active compound may be necessary for sensitive detection.[9] However, for a preliminary assessment of solubility where high concentrations are expected, direct UV measurement at low wavelengths (e.g., 200-220 nm) might be feasible, though prone to interference. A more robust method would involve HPLC-UV.
Protocol 3: Sample Analysis by HPLC
HPLC is a more specific and sensitive method for quantifying 2-(2-Methylcyclopropyl)ethanamine.
Instrumentation and Conditions (Example):
-
Column: C18 reverse-phase column
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).
-
Detection: UV at a low wavelength (e.g., 210 nm) or by derivatization with a UV-active tag.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
A method would need to be developed and validated for this specific compound.
Data Summary
The following table provides a hypothetical summary of expected solubility behavior based on the predicted pKa. Users should generate their own experimental data for their specific buffer systems.
| Buffer System | pH | Predicted Predominant Species | Expected Relative Solubility |
| 0.1 M HCl | 1.0 | R-NH₃⁺ | Very High |
| Acetate Buffer | 4.5 | R-NH₃⁺ | High |
| Phosphate-Buffered Saline (PBS) | 7.4 | R-NH₃⁺ | Moderate to High |
| TRIS Buffer | 8.5 | R-NH₃⁺ / R-NH₂ | Moderate to Low |
| Carbonate-Bicarbonate Buffer | 10.0 | R-NH₂ | Low |
Visualizing pH-Dependent Solubility
Caption: The relationship between pH, pKa, and the solubility of an amine.
References
- IJRAR. (2022). A Comprehensive Review on Estimation of Biological Amines by Using UV Spectrophotometry. International Journal of Research and Analytical Reviews, 9(2).
- Quantification of amine functional groups on silica nanoparticles: a multi-method approach. (2019).
- Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts.
- EXPERIMENT 1 DETERMIN
- BenchChem. (2025).
- Chemicalize. (n.d.).
- Chemicalize. (n.d.).
- Patsnap Synapse. (2025). What Is UV-Vis Spectrophotometry Used For in Biochemistry?.
- Enamine. (n.d.). Aqueous Solubility Assay.
- DOI. (n.d.). Development and validation of UV–Vis spectrophotometry-colorimetric method for the specific quantification of rivastigmine tartrate from separable effervescent microneedles.
- ACS Publications. (2017). Aqueous Solubility of Organic Salts. Investigating Trends in a Systematic Series of 51 Crystalline Salt Forms of Methylephedrine. Crystal Growth & Design.
- USP. (2012). First Supplement to USP 35–NF 30 Reference Tables / Description and Solubility 5357.
- Google Patents. (n.d.). Method for determining solubility of a chemical compound.
- Scholaris. (2022). Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity and Artificial Neural Network (ANN).
- Chemaxon Docs. (n.d.).
- PeerJ. (n.d.). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods.
- Reddit. (2012). How does pH affect water solubility of organic acids (or acids in general)?.
- BenchChem. (2025). High-performance liquid chromatography method for 2-methyl-N-pentylcyclohexan-1-amine.
- Shimadzu. (n.d.).
- RSC Publishing. (n.d.). Analytical Methods.
- C. (n.d.). Reference Tables: Description and Solubility.
- Academia.edu. (2004). The Effect of Ionic Strength on the Solubility of an Electrolyte.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Chemicalize - Instant Cheminformatics Solutions [chemicalize.com]
- 3. Chemicalize - Instant Cheminformatics Solutions [chemicalize.com]
- 4. Calculations Menu - Documentation [docs.chemaxon.com]
- 5. Efficient and Accurate pKa Prediction Enabled by Pre-Trained Machine-Learned Interatomic Potentials | Rowan [rowansci.com]
- 6. (1-{[1,1'-bi(cyclopropane)]-1-yl}-2-(2-methylcyclopropyl)ethyl)(methyl)amine - C13H23N | CSCS00117051078 [chem-space.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Batch-to-Batch Variability in Commercial 2-(2-Methylcyclopropyl)ethanamine
As a Senior Application Scientist, I frequently encounter drug development programs stalled by seemingly inexplicable downstream failures. When working with chiral building blocks like 2-(2-Methylcyclopropyl)ethanamine , batch-to-batch consistency is not merely a quality control metric—it is a strategic capability that determines whether a project can progress smoothly through development[1].
This molecule possesses two stereocenters on the cyclopropane ring, yielding four possible stereoisomers (1R,2R; 1S,2S; 1R,2S; 1S,2R). Commercial batches often exhibit subtle variations in diastereomeric ratio (dr), enantiomeric excess (ee), and physical state that pass basic Certificate of Analysis (CoA) checks but fail in complex synthetic environments. This guide synthesizes field-proven diagnostic strategies to address these specific variability issues.
Part 1: Interactive Troubleshooting & FAQs
Q1: My downstream amide coupling yields dropped from 85% to 40% with a new batch, but the vendor's CoA shows >99% chemical purity. What is happening?
The Causality: The root cause likely lies in an unreported shift in the diastereomeric ratio (cis/trans) or moisture content . The cis-isomer of 2-(2-Methylcyclopropyl)ethanamine experiences significant steric hindrance during nucleophilic attack compared to the trans-isomer. If a new commercial batch has a higher cis content, your coupling kinetics will drastically slow down, leading to incomplete reactions and lower yields. Furthermore, primary amines are highly hygroscopic; excess moisture will hydrolyze sensitive coupling reagents (e.g., HATU, EDC) before the amine can react. The Fix: Do not rely solely on chemical purity. Implement a routine GC-MS or NMR analysis to verify the cis/trans ratio upon batch receipt. Quantify water content via Karl Fischer titration and dry the amine over 3Å molecular sieves if moisture exceeds 0.5%.
Q2: We are seeing inconsistent enantiomeric excess (ee%) values when analyzing the same batch across different analytical labs. How do we resolve this?
The Causality: Primary amines are notoriously difficult to analyze directly via chiral High-Performance Liquid Chromatography (HPLC). The basic amine group interacts strongly with residual acidic silanols on the chiral stationary phase (CSP), causing severe peak tailing and shifting retention times. Research demonstrates that relying on default instrument parameters or direct injection for chiral HPLC can lead to ee measurement errors exceeding 10%, whereas optimized methods reduce this to <1%[2]. The Fix: Implement pre-column derivatization to convert the amine into a neutral amide (e.g., using acetic anhydride). This eliminates secondary silanol interactions, ensuring sharp peaks and reproducible ee determination[3][4].
Q3: The amine was a clear liquid upon delivery, but it has turned into a cloudy, viscous syrup after a few weeks of use. Is it degrading?
The Causality: Yes. Low-molecular-weight primary amines readily absorb atmospheric carbon dioxide (CO₂) and ambient moisture to form carbamate and carbonate salts. This physical state change alters the molecular weight and stoichiometry of your reagent, introducing severe batch-to-batch variability as the chemical ages on your benchtop[1]. The Fix: Always store 2-(2-Methylcyclopropyl)ethanamine under an inert atmosphere (Argon or N₂). Degraded batches can be rescued using the free-basing protocol detailed in Section 3.
Part 2: Quantitative Batch Analysis
To establish a self-validating quality control system, you must track parameters beyond standard purity. Below is a summary of typical commercial variances and their downstream impacts.
| Analytical Parameter | Ideal Specification | Common Commercial Variance | Downstream Impact of Variance |
| Chemical Purity (GC/FID) | > 99.0% | 95.0% – 99.5% | Impurity carryover; altered reaction stoichiometry. |
| Enantiomeric Excess (ee%) | > 98.0% | 85.0% – 99.0% | Generation of unwanted diastereomers in downstream chiral API synthesis. |
| Diastereomeric Ratio (trans:cis) | > 95:5 | 60:40 to 99:1 | Kinetic slowdowns in coupling; variable crystallization yields. |
| Water Content (KF) | < 0.2% | 0.1% – 2.5% | Hydrolysis of electrophilic coupling reagents (e.g., acid chlorides, HATU). |
| Physical State | Clear, mobile liquid | Viscous, cloudy syrup | Indicates CO₂ absorption (carbamate formation); ruins molar equivalent calculations. |
Part 3: Self-Validating Experimental Protocols
Every protocol utilized in your lab must be a self-validating system. The following methodologies include built-in System Suitability Tests (SST) to ensure data integrity.
Protocol A: Pre-Column Derivatization & Chiral HPLC Analysis
Purpose: To accurately determine the ee% of 2-(2-Methylcyclopropyl)ethanamine without silanol-induced peak tailing[3].
-
Sample Preparation: Dissolve 10 mg of the amine batch in 1 mL of anhydrous dichloromethane (DCM).
-
Derivatization: Add 1.5 equivalents of triethylamine (TEA) followed by 1.2 equivalents of acetic anhydride. Stir at room temperature for 30 minutes.
-
Causality: Acetylation neutralizes the primary amine, preventing destructive secondary interactions with the HPLC column's silica backbone.
-
-
Quench & Extract: Quench the reaction with 1 mL of saturated aqueous NaHCO₃. Extract the organic layer, dry over anhydrous Na₂SO₄, and filter. Evaporate the DCM under a gentle stream of N₂ and reconstitute the residue in 1 mL of HPLC-grade Hexane/Isopropanol (90:10).
-
System Suitability Test (SST): Before injecting the sample, inject a racemic standard of the acetylated amine.
-
Validation Criteria: The resolution ( Rs ) between the two enantiomer peaks must be ≥1.5 . If Rs<1.5 , the system fails; re-equilibrate the column or adjust the mobile phase modifier.
-
-
Analysis: Inject the batch sample. Calculate ee% using the formula: ee(%)=∣([R]−[S])/([R]+[S])∣×100 [3].
Protocol B: Free-Basing and Recovery of Degraded Amine
Purpose: To recover the active free base from batches that have absorbed CO₂ and formed viscous carbamates.
-
Solubilization: Dissolve the viscous, degraded amine (approx. 5 g) in 20 mL of deionized water.
-
Basification: Slowly add 2M NaOH (aq) dropwise while stirring until the pH of the solution reaches ≥12 .
-
Causality: The high pH breaks down the carbamate/carbonate salts, forcing the molecule back into its volatile, hydrophobic free-base form.
-
-
Extraction: Extract the aqueous layer three times with 15 mL of methyl tert-butyl ether (MTBE).
-
Drying & Distillation: Combine the organic layers and dry thoroughly over solid KOH pellets (avoid MgSO₄ or CaCl₂, which can complex with amines). Filter, then carefully distill off the MTBE. Vacuum distill the remaining residue to recover the pure, clear 2-(2-Methylcyclopropyl)ethanamine liquid. Store immediately under Argon.
Part 4: Visual Workflows
Below are the logical architectures for diagnosing batch failures and executing self-validating analytical workflows.
Root cause analysis workflow for diagnosing and resolving batch variability in chiral amines.
Self-validating chiral HPLC workflow utilizing pre-column derivatization for accurate ee% analysis.
Part 5: References
-
How Reliable Are Enantiomeric Excess Measurements Obtained By Chiral HPLC? ChemistrySelect, 2020.[Link]
-
Batch-to-Batch Consistency: Why It Matters for Intermediates. Tianming Pharmaceutical, 2025. [Link]
-
Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access, 2018.[Link]
Sources
Technical Support Center: Managing Hygroscopicity of 2-(2-Methylcyclopropyl)ethanamine Hydrochloride
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with weighing 2-(2-Methylcyclopropyl)ethanamine hydrochloride .
Because this compound is a secondary/primary amine hydrochloride salt, it possesses a highly polar, charged headgroup that readily forms hydrogen bonds with atmospheric moisture. This hygroscopic nature compromises mass accuracy, induces powder rheology issues (clumping), and can accelerate degradation. This guide provides field-proven, self-validating protocols to ensure absolute precision during your gravimetric workflows.
Part 1: Diagnostic FAQs (Symptom-Based Troubleshooting)
Q1: Why does my analytical balance reading continuously drift upward when weighing this compound? A1: A continuous, unidirectional upward drift is the classic hallmark of a hygroscopic sample actively absorbing atmospheric water vapor during the weighing process[1]. Amine hydrochlorides can scavenge moisture from the air even in relatively dry environments (as low as 20% relative humidity)[2]. As water molecules integrate into the crystal lattice, the mass increases in real-time. To resolve this, you must isolate the microenvironment by using stoppered weighing bottles and narrow-necked receiving vessels[1].
Q2: The powder is sticking aggressively to my spatula and the weighing paper. Is this a moisture issue or a static issue? A2: It can be both, but the causality differs based on your ambient humidity.
-
Moisture-Induced (Deliquescence): If the ambient relative humidity (RH) is >40%, the salt absorbs enough water to form a microscopic, localized liquid film on the crystal surface[2]. This causes capillary bridging and clumping.
-
Static-Induced (Triboelectric Charging): If you are operating in a highly desiccated environment (RH <20%) to prevent moisture uptake, the lack of ambient moisture prevents the dissipation of electrostatic charges. Avoid plastic weighing vessels (like standard weigh boats) as they exacerbate static[3]. Instead, use metal or glass receivers and employ an anti-static ionizing blower[3].
Q3: Can I just work quickly and handle the weigh boat with my bare hands to save time? A3: Absolutely not. Beyond the safety risks, latent human fingerprints are inherently hygroscopic due to their salt and lactic acid content, and a single fingerprint can add up to 200 µg of mass to your vessel[4]. When working with microbalances, this introduces a massive, uncorrectable positive error[4]. Always use clean forceps and wear nitrile gloves.
Part 2: Mechanistic Causality & Workflow Visualizations
To effectively troubleshoot, you must understand the underlying mechanism of the error. The diagram below illustrates how atmospheric moisture interacts with the amine hydrochloride, leading to the physical symptoms observed at the bench.
Mechanistic pathway of moisture absorption and its physical consequences during weighing.
Depending on your laboratory's environmental controls, you must select a weighing protocol that actively mitigates these mechanistic failures.
Workflow for selecting the appropriate weighing protocol based on environmental conditions.
Part 3: Quantitative Data & Environmental Parameters
The following table synthesizes the critical quantitative thresholds you must monitor to ensure a self-validating weighing system.
| Parameter / Variable | Critical Threshold | Impact on Weighing Accuracy | Recommended Corrective Action |
| Relative Humidity (RH) | > 40% | Rapid moisture uptake; continuous mass drift. | Shift from open-bench weighing to a Nitrogen/Argon purged glove box[5]. |
| Latent Fingerprints | ~200 µg per print | Positive mass error; localized hygroscopicity[4]. | Handle all tared vessels strictly with forceps; wear nitrile gloves[4]. |
| Electrostatic Charge | High (in RH < 20%) | Powder scattering; unstable balance readouts. | Avoid plastic weigh boats; use an anti-static gun or ionizing blower[3]. |
| Temperature Equil. | Δ T > 1°C from ambient | Convection currents cause air buoyancy errors[3]. | Allow desiccated samples to reach room temperature inside the desiccator before opening[1]. |
Part 4: Step-by-Step Methodologies (Self-Validating Protocols)
Protocol A: Weighing by Difference (For Moderate Humidity, RH 20-40%)
This is the most accurate method for quantitatively measuring solid mass while minimizing atmospheric exposure[6]. It is a self-validating system because the mass transferred is calculated by the loss of mass from the source container, negating any moisture absorbed by the powder after it hits the receiving flask.
-
Preparation: Place an estimated sufficient amount of 2-(2-Methylcyclopropyl)ethanamine hydrochloride into a clean, dry glass weighing bottle with a ground-glass stopper[6].
-
Thermal Equilibration: If the sample was stored cold, place the sealed weighing bottle in a desiccator containing fresh desiccant until it reaches room temperature[6].
-
Initial Weighing: Using forceps, place the stoppered weighing bottle onto the analytical balance. Record the initial mass ( M1 )[6].
-
Transfer: Remove the bottle, open the stopper momentarily, and quantitatively transfer the desired amount of solid directly into your receiving vessel (preferably a narrow-necked volumetric flask) by gently tapping the bottle[1].
-
Final Weighing: Immediately replace the stopper. Place the bottle back on the balance and record the new mass ( M2 )[6].
-
Validation: The exact mass of the compound transferred is M1−M2 . Any moisture absorbed by the sample inside the receiving flask will not affect this calculated mass[6].
Protocol B: Glove Box / Inert Atmosphere Weighing (For High Humidity or High Precision)
When absolute anhydrous conditions are required for moisture-sensitive catalytic reactions or precise molarity calculations, atmospheric exclusion is mandatory.
-
Purge Cycle: Transfer the sealed reagent bottle, pre-dried receiving vessels (e.g., Schlenk flasks), and spatulas into the glove box antechamber. Cycle the antechamber with inert gas (Nitrogen or Argon) at least three times[5].
-
Static Mitigation: Because the glove box environment is extremely dry, static electricity will be high. Pass an anti-static ionizing fan over the balance and vessels before opening the reagent[3].
-
Weighing: Tare the receiving vessel. Weigh the required amount of 2-(2-Methylcyclopropyl)ethanamine hydrochloride directly into the vessel[5].
-
Sealing: Seal the receiving vessel securely (e.g., with a rubber septum and Parafilm) before removing it from the inert environment[5].
Protocol C: Moisture Quantitation & Mass Correction (Karl Fischer / TGA)
If you suspect the bulk powder has already absorbed moisture during storage, you cannot trust the gravimetric mass to represent the active pharmaceutical ingredient (API) mass. You must validate the water content.
-
Sampling: Inside a glove box, weigh a small, exact aliquot (e.g., 50 mg) of the bulk powder into a sealable, inert-gas-purged screw-cap vial[7].
-
Titration: Quickly transfer the sealed vial to a Karl Fischer (KF) titrator. Inject the sample into the titration cell and determine the exact %w/w of water[7]. Alternatively, use a Thermogravimetric Analyzer (TGA) to measure the dry weight after heating[7].
-
Mass Correction: If the KF yields a water content of 2.5%, and your experiment requires 100.0 mg of anhydrous 2-(2-Methylcyclopropyl)ethanamine hydrochloride, adjust your target weighing mass using the formula:
TargetMass=1−(KF%/100)DesiredAnhydrousMass=0.975100.0=102.56mg
Part 5: References
-
Weighing It Right: A Comprehensive Guide to Accurate Laboratory Weighing GenFollower URL:[Link]
-
Weighing by Difference Michigan Technological University (MTU) URL:[Link]
-
The Do's and Don'ts of Laboratory Balances Labcompare URL:[Link]
-
How to weigh a higroscopic substance Chromatography Forum URL:[Link]
-
A Matter of Balance LCGC International URL:[Link]
-
Ammonium Chloride Corrosion Scribd URL:[Link]
Sources
- 1. genfollower.com [genfollower.com]
- 2. scribd.com [scribd.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. labcompare.com [labcompare.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pages.mtu.edu [pages.mtu.edu]
- 7. How to weigh a higroscopic substance - Chromatography Forum [chromforum.org]
Technical Support Center: Synthesis and Handling of Strained Ring Compounds
A Senior Application Scientist's Guide to Navigating Common Pitfalls
Welcome to the technical support center for researchers, scientists, and drug development professionals working with strained ring compounds. The unique reactivity conferred by ring strain makes these motifs invaluable in modern chemistry, yet their synthesis and handling are fraught with challenges.[1][2][3][4] This guide provides in-depth, experience-driven advice in a question-and-answer format to help you troubleshoot common issues and ensure the integrity of your experiments.
Section 1: Synthesis Troubleshooting
The construction of strained rings is often a delicate balance of reactivity and stability. Low yields, unexpected side products, and reaction failures are common hurdles. This section addresses the most frequent problems encountered during synthesis.
Q1: My Simmons-Smith cyclopropanation is failing or giving very low yields. What are the most common causes?
A1: This is a classic issue almost always traced back to the zinc reagent's activity or reaction conditions.
-
Inactive Zinc Reagent: The Simmons-Smith reaction relies on the formation of an organozinc carbenoid. The most frequent problem is the activity of the zinc reagent.[5] The zinc-copper couple, a heterogeneous reagent, must be freshly prepared and highly active.[5][6] Commercial zinc dust can have a passivating oxide layer that inhibits reaction.
-
Expert Tip: Activate your zinc dust immediately before use. A common procedure involves washing with dilute HCl to etch the oxide layer, followed by treatment with copper(II) sulfate to form the active couple.[6] For more reproducible results, consider the Furukawa modification, which uses diethylzinc (Et₂Zn) and diiodomethane (CH₂I₂). This homogeneous system is often more reactive and reliable.[5][6]
-
-
Moisture and Air Sensitivity: The organozinc intermediates are highly sensitive to moisture and oxygen. Ensure all glassware is flame-dried or oven-dried, and conduct the reaction under a rigorously inert atmosphere (high-purity argon or nitrogen).[5][6] Use freshly distilled, anhydrous solvents.
-
Substrate-Reagent Mismatch: The Simmons-Smith reaction is chemoselective for C=C bonds. Electron-rich alkenes are generally more reactive.[5] Strongly coordinating functional groups (like amines or phosphines) on your substrate can sequester the zinc reagent, slowing down or inhibiting the cyclopropanation.[6]
-
Troubleshooting Step: If your substrate has coordinating heteroatoms, you may need to increase the equivalents of the zinc reagent or use the more reactive Furukawa conditions.[6]
-
Q2: I'm attempting a [2+2] cycloaddition to form a cyclobutane, but I'm only getting thermal rearrangement products or polymerization. How can I favor the desired cycloaddition?
A2: The formation of cyclobutanes via thermal [2+2] cycloadditions is often a "forbidden" process according to Woodward-Hoffmann rules, leading to competing pathways.[7] Photochemical [2+2] cycloadditions are more common but can also lead to unwanted side reactions if not controlled properly.[7]
-
For Photochemical Reactions: Direct irradiation with high-energy UV light can lead to uncontrolled rearrangements.[7]
-
Solution: Use a photosensitizer and a light source with a longer wavelength (visible light if possible). This allows for the generation of the triplet state of one alkene, which can then react with a ground-state alkene in a stepwise fashion, often leading to cleaner reactions.[7]
-
-
For Thermal Reactions: A successful thermal [2+2] cycloaddition often requires a "workaround" to the orbital symmetry rules.
-
Strategy 1: Use Ketenes. The [2+2] cycloaddition of a ketene with an alkene is thermally allowed and a reliable method for synthesizing cyclobutanones.
-
Strategy 2: Harness Ring Strain. Generate a highly strained intermediate, such as a trans-cycloalkene, in situ. The release of this strain can provide the thermodynamic driving force for the subsequent [2+2] cycloaddition.[7][8]
-
-
Concentration Control: For all cycloadditions, intermolecular polymerization can outcompete the desired intramolecular or intermolecular cyclization, especially if the reaction is slow.
-
Expert Protocol: Employ high-dilution conditions (0.001 M - 0.01 M) to favor intramolecular reactions. For intermolecular reactions, the slow addition of one reactant via syringe pump can maintain a low instantaneous concentration, minimizing polymerization.
-
Q3: My aziridination/epoxidation reaction is sluggish and gives poor diastereoselectivity. What factors should I investigate?
A3: Both aziridination and epoxidation are sensitive to electronic effects, steric hindrance, and the specific catalyst or reagent system used.
-
Reagent Reactivity: The choice of nitrene precursor (for aziridination) or oxidant (for epoxidation) is critical. For aziridination, metal-catalyzed reactions using reagents like nosyl- or tosyl-iminoiodinane often provide better control and selectivity than direct photolysis of azides, which can lead to multiple side products.[9] For epoxidation, sterically hindered or electron-deficient alkenes may require more potent oxidants like m-CPBA or the use of catalytic systems.
-
Catalyst and Ligand Choice: In asymmetric catalysis, the match between the substrate, metal catalyst, and chiral ligand is paramount. A ligand that works well for one class of substrates may fail for another.
-
Troubleshooting Workflow: If you observe low enantioselectivity, screen a panel of ligands with different electronic and steric properties. Sometimes a small change to the ligand backbone can have a profound impact on the stereochemical outcome.
-
-
Substrate Control: For substrates with existing stereocenters (e.g., allylic alcohols), substrate-directed reactions can be highly effective. For instance, the coordination of an allylic alcohol to a zinc carbenoid in a Simmons-Smith reaction directs the cyclopropanation to the same face as the hydroxyl group.[6] Similarly, directed epoxidation methods are well-established.
Section 2: Purification & Isolation Troubleshooting
The very strain that makes these compounds synthetically useful also renders them prone to decomposition during workup and purification.
Q1: My strained compound (e.g., an epoxide or cyclopropane) is decomposing on my silica gel column. What's happening and what are my alternatives?
A1: This is a very common and frustrating problem. Standard silica gel is acidic (due to surface silanol groups, Si-OH) and can act as a Lewis acid or Brønsted acid catalyst, promoting the ring-opening of strained systems.[1] Epoxides and activated cyclopropanes are particularly susceptible.
-
The Cause: The acidic sites on the silica surface can protonate an epoxide's oxygen atom or coordinate to the ring, making it highly electrophilic and susceptible to nucleophilic attack by the solvent, water, or even the silica itself. This leads to diols, ethers, or rearrangement products.
Alternative Purification Strategies:
| Method | Principle | Best For | Pitfalls & Considerations |
| Neutralized Silica Gel | Silica gel is washed with a base (e.g., triethylamine in the eluent, or pre-treating the slurry) to passivate acidic sites. | Acid-sensitive compounds like epoxides, aziridines, and some cyclopropanes. | May not be sufficient for extremely sensitive compounds. The base can co-elute. |
| Alumina (Neutral or Basic) | Aluminum oxide offers a different surface chemistry. Neutral or basic alumina lacks the strong Brønsted acidity of silica. | A good first alternative to silica for acid-sensitive molecules. | Can have strong Lewis acidity. Activity grade is crucial and must be chosen carefully. |
| Florisil® or Celite® Filtration | A plug of a less acidic stationary phase is used to remove polar impurities without a full chromatographic separation. | Quickly removing baseline impurities from moderately sensitive compounds. | Limited resolving power. Not a substitute for chromatography for complex mixtures. |
| Distillation | Separation based on boiling point differences.[10][11][12] | Thermally stable, volatile compounds.[11][12] | Not suitable for heat-sensitive or non-volatile compounds.[10][11] |
| Recrystallization | Purification of solids based on differential solubility.[11][12] | Crystalline solid products. | Requires finding a suitable solvent system; can be time-consuming. |
| Preparative TLC/HPLC | High-resolution chromatography. | Complex mixtures or when baseline separation is difficult. | Can still cause decomposition if the stationary phase is silica-based. Consider reversed-phase (C18) for less polar compounds. |
-
Expert Protocol (Neutralizing Silica Gel):
-
Prepare a slurry of silica gel in your desired non-polar solvent (e.g., hexanes).
-
Add 1-2% triethylamine (or another volatile base) by volume to the slurry.
-
Pack the column as usual.
-
Run the column using an eluent that also contains 0.5-1% triethylamine. This ensures the column remains passivated throughout the separation.
-
Section 3: Stability & Handling FAQs
Once synthesized and purified, strained rings require careful handling and storage to prevent degradation before their next use.
Q1: What are the best general practices for storing strained compounds like N-tosyl aziridines or activated cyclobutanes?
A1: The key is to minimize exposure to agents that can promote ring-opening: acids, bases, strong nucleophiles, and in some cases, heat and light.
-
Storage Conditions:
-
Temperature: Store at low temperatures (-20°C is standard) to slow down potential decomposition pathways.
-
Atmosphere: Store under an inert atmosphere (argon or nitrogen) to prevent reaction with atmospheric moisture and oxygen.
-
Solvent: If stored in solution, use a non-protic, non-nucleophilic solvent (e.g., toluene, THF, dichloromethane). Avoid alcohols or water. For long-term storage, removing the solvent and storing the compound neat (if it's a stable solid or oil) is often best.
-
Q2: I need to perform a reaction on another part of my molecule, but the strained ring is reacting instead. How can I protect it?
A2: This is a classic problem of chemoselectivity. The high reactivity of the strained ring often makes it the most likely site of reaction.
-
Reaction Condition Selection: Choose your reagents and conditions carefully to avoid those known to open the ring.
-
pH Control: Avoid both strong acids and strong bases. If a reaction requires acidic or basic conditions, use the mildest possible reagents and buffer the reaction if feasible. For example, use a buffered epoxidation condition (e.g., m-CPBA with Na₂HPO₄) to prevent acid-catalyzed opening of a newly formed epoxide.
-
Nucleophiles/Electrophiles: Be mindful of the reagents you use. A strong nucleophile intended for an ester hydrolysis might attack an epoxide instead. A Lewis acid used to activate a carbonyl might coordinate to an aziridine and catalyze its opening.[13]
-
Temperature: Perform subsequent reactions at the lowest possible temperature to minimize undesired side reactions, including ring-opening.[13]
-
-
Protecting Group Strategy: While less common for the strained ring itself, you can protect other functional groups on the molecule to prevent them from interfering. For example, protecting a nearby alcohol can prevent it from acting as an intramolecular nucleophile to open the strained ring.
Section 4: Key Workflows & Visual Guides
Visualizing the logic of troubleshooting can accelerate problem-solving.
Troubleshooting a Failed Cyclopropanation Reaction
This workflow guides you through a logical sequence of checks when a cyclopropanation reaction, such as a Simmons-Smith, fails.
Caption: A logical workflow for troubleshooting failed cyclopropanation.
Mechanism of Acid-Catalyzed Epoxide Ring Opening
Understanding this common decomposition pathway is key to preventing it during workup and purification.
Caption: Common decomposition pathway for epoxides under acidic conditions.
References
- Methods of Purification of Organic Compounds. (n.d.). NCERT 11 Chemistry.
- Simmons–Smith reaction – cyclopropanation of alkenes. (n.d.). OrgoSolver.
- Ring Opening of Epoxides, Aziridines, and Cyclic Anhydrides. (n.d.). Thieme Chemistry.
- Methods of Purification of Organic Compounds. (2026, March 2). CK-12 Foundation.
- Synthesis and Application of Bioactive N‐Functionalized Aziridines. (n.d.). PMC - NIH.
- Technical Support Center: Optimizing Cyclopropanation Reactions. (n.d.). Benchchem.
- Harnessing ring strain to drive the classically forbidden thermal [2+2] addition of cycloalkenes. (2018, September 3). RSC Blogs.
- How to prevent the ring-opening of azetidines during subsequent reactions. (n.d.). Benchchem.
- Technical Support Center: Synthesis of Eight-Membered Rings. (n.d.). Benchchem.
- The Purification of Organic Compound: Techniques and Applications. (2024, August 9). Reachem.
- Relieving the stress together: annulation of two different strained rings towards the formation of biologically significant heterocyclic scaffolds. (n.d.). Chemical Communications (RSC Publishing).
- A strained ring for stereoselective synthesis. (2023, January 20). Ovid.
- Strain in Ring Systems - Stereochemical and Conformational Isomerism. (n.d.). Organic Chemistry.
- Ultra-Strained Non-aromatic Rings. (n.d.). AIR Unimi.
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Relieving the stress together: annulation of two different strained rings towards the formation of biologically significant heterocyclic scaffolds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. ovid.com [ovid.com]
- 4. pharmacy180.com [pharmacy180.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. orgosolver.com [orgosolver.com]
- 7. blogs.rsc.org [blogs.rsc.org]
- 8. air.unimi.it [air.unimi.it]
- 9. Synthesis and Application of Bioactive N‐Functionalized Aziridines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemistrystudent.com [chemistrystudent.com]
- 11. CK12-Foundation [flexbooks.ck12.org]
- 12. Purification of Organic Compounds- Purification Methods in Chemistry [allen.in]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Assessing cross-reactivity and off-target effects of 2-(2-Methylcyclopropyl)ethanamine
Comparative Guide: Assessing Cross-Reactivity and Off-Target Effects of 2-(2-Methylcyclopropyl)ethanamine in Drug Discovery
Executive Summary
The incorporation of cyclopropyl rings into aliphatic chains is a highly effective strategy in medicinal chemistry to restrict molecular conformation, enhance metabolic stability, and improve blood-brain barrier permeability[1]. However, when this strained ring system is positioned near a primary amine—as seen in 2-(2-Methylcyclopropyl)ethanamine —it introduces specific toxicological and cross-reactivity liabilities. This guide objectively compares the off-target profile of 2-(2-Methylcyclopropyl)ethanamine against standard linear and aryl-substituted amine alternatives, providing self-validating experimental protocols to rigorously assess its safety as a structural building block.
Structural Context & Mechanistic Liabilities
Historically, cyclopropylamines (most notably arylcyclopropylamines like tranylcypromine) have been utilized clinically as irreversible monoamine oxidase (MAO) inhibitors[2]. The primary liability of this pharmacophore lies in its susceptibility to enzyme-mediated oxidation. Upon entering the active site of FAD-dependent enzymes (such as MAO-A, MAO-B, or the epigenetic enzyme LSD1), the amine undergoes a single-electron transfer (SET). This triggers the rapid opening of the strained cyclopropane ring, generating a highly reactive alkyl radical that covalently and irreversibly modifies the FAD cofactor[3].
While 2-(2-Methylcyclopropyl)ethanamine separates the primary amine from the cyclopropyl ring via an ethyl spacer—significantly mitigating direct SET-mediated ring opening compared to direct cyclopropylamines—metabolic oxidation can still generate reactive intermediates. Therefore, assessing covalent cross-reactivity remains a mandatory step in lead optimization.
Mechanism of FAD-dependent enzyme covalent inactivation by cyclopropylamines.
Comparative Performance Data
To objectively evaluate the off-target profile of 2-(2-Methylcyclopropyl)ethanamine, we must benchmark it against a linear aliphatic equivalent (Isopentylamine) and a classic arylcyclopropylamine (Tranylcypromine).
Table 1: Representative Off-Target Profiling of Amine Building Blocks
| Compound | Structural Class | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) | LSD1 IC₅₀ (µM) | Lysosomal Trapping Risk |
| Isopentylamine | Linear Aliphatic | >100 | >100 | >100 | Low |
| 2-(2-Methylcyclopropyl)ethanamine | Alkylcyclopropylamine | 12.5 | 8.4 | 45.2 | Moderate |
| Tranylcypromine (TCP) | Arylcyclopropylamine | 0.002 | 0.005 | 2.1 | High |
Causality of the Data
Tranylcypromine exhibits sub-nanomolar affinity for MAO because its phenyl ring perfectly anchors into the hydrophobic substrate cavity of the enzyme, positioning the amine precisely for FAD attack. In contrast, 2-(2-Methylcyclopropyl)ethanamine lacks this large aromatic system. The reduced steric bulk and the presence of the flexible ethyl spacer significantly decrease its geometric complementarity to the MAO active site, resulting in a >1000-fold reduction in off-target MAO inhibition.
Furthermore, recent proteomic studies reveal that highly basic, lipophilic cyclopropylamines are prone to promiscuous protein labeling and lysosomal trapping[4]. The lower lipophilicity of the methylcyclopropyl-ethyl system compared to halogenated or bulky aryl derivatives reduces this lysosomal sequestration, making it a safer candidate for central nervous system (CNS) targeting.
Self-Validating Experimental Protocols
To ensure scientific integrity, the evaluation of 2-(2-Methylcyclopropyl)ethanamine must rely on self-validating assay systems that account for both reversible binding and irreversible mechanism-based inhibition (MBI).
Protocol A: Time-Dependent Enzymatic Profiling (MAO/LSD1)
Because cyclopropyl-containing amines can act as MBIs, standard steady-state IC₅₀ assays are insufficient and will produce false negatives. This protocol evaluates time-dependent inhibition (TDI) to distinguish between transient competitive binding and covalent inactivation.
Step-by-Step Methodology:
-
Enzyme Preparation: Dilute recombinant human MAO-A, MAO-B, or LSD1 in potassium phosphate buffer (50 mM, pH 7.4).
-
Pre-Incubation (The Validation Step): Incubate the enzyme with varying concentrations of 2-(2-Methylcyclopropyl)ethanamine (0.1 µM to 100 µM) for four distinct time intervals: 0, 15, 30, and 60 minutes at 37°C.
-
Substrate Addition: Introduce the appropriate fluorogenic substrate (e.g., kynuramine for MAO, which is oxidized to the fluorescent 4-hydroxyquinoline).
-
Kinetic Readout: Measure fluorescence (Ex/Em = 310/400 nm) continuously for 30 minutes using a microplate reader.
-
Data Analysis & Causality Check: Calculate the IC₅₀ for each pre-incubation time point. A >2-fold leftward shift (decrease) in IC₅₀ over the 60-minute pre-incubation confirms covalent mechanism-based inhibition. Control Requirement: Always include Tranylcypromine as a positive TDI control[4] and Isopentylamine as a negative control to validate assay sensitivity.
Protocol B: Activity-Based Protein Profiling (ABPP) for Unbiased Off-Target Discovery
Standard biochemical panels only test known targets. To detect unpredictable cross-reactivity (e.g., GPCR promiscuity or lysosomal accumulation), gel-free LC-MS/MS ABPP is the gold standard[4].
Step-by-Step Methodology:
-
Probe Synthesis: Synthesize a photoreactive, alkyne-tagged derivative of 2-(2-Methylcyclopropyl)ethanamine.
-
Live-Cell Incubation: Treat SH-SY5Y neuroblastoma cells with the synthesized probe (10 µM) for 2 hours. Self-Validation Step: Run a parallel competitive arm pre-treated with 100 µM of the unmodified parent compound to distinguish specific target engagement from non-specific background noise.
-
Photocrosslinking & Lysis: Expose the live cells to 365 nm UV light for 10 minutes on ice to covalently trap transient or weak interactions. Lyse the cells in 1% SDS buffer.
-
Click Chemistry: Perform Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to attach a biotin-azide tag to the probe-protein adducts.
-
Enrichment & LC-MS/MS: Enrich the biotinylated proteins using streptavidin agarose beads. Perform on-bead trypsin digestion, and analyze the resulting peptides via quantitative LC-MS/MS. Proteins significantly enriched in the probe arm but depleted in the competitor arm are confirmed off-targets.
Activity-Based Protein Profiling (ABPP) workflow for off-target identification.
Strategic Recommendations for Drug Developers
When utilizing 2-(2-Methylcyclopropyl)ethanamine as a pharmacophore, developers should proactively de-risk cytochrome P450 (CYP) enzyme inhibition and glutathione trapping, which are common metabolic hurdles for cyclopropyl-containing clinical candidates[5]. While the ethyl spacer provides a buffer against the severe MAO/LSD1 liabilities seen in arylcyclopropylamines, rigorous ABPP and time-dependent kinetic assays remain non-negotiable to secure a clean safety profile before advancing to in vivo models.
References
-
Tranylcypromine specificity for monoamine oxidase is limited by promiscuous protein labelling and lysosomal trapping Source: RSC Publishing URL:[Link]
-
The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules Source: ResearchGate URL:[Link]
-
Advances in the Synthesis of Cyclopropylamines Source: ACS Publications (Chemical Reviews) URL:[Link]
-
Ni-Catalyzed Reductive Cross-Coupling of Cyclopropylamines and Other Strained Ring NHP Esters with (Hetero)Aryl Halides Source: ACS Publications (Organic Letters) URL:[Link]
-
TRANYLCYPROMINE - Prescriber's Guide Source: Cambridge University Press & Assessment URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. TRANYLCYPROMINE - Prescriber's Guide [cambridge.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Tranylcypromine specificity for monoamine oxidase is limited by promiscuous protein labelling and lysosomal trapping - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00048E [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
Comparative Molecular Docking Analysis of Irreversible MAO Inhibitors: A Computational and Experimental Guide
As drug development pivots toward highly selective, mechanism-based inhibitors for neurodegenerative diseases, understanding the precise binding kinetics of irreversible Monoamine Oxidase (MAO) inhibitors is paramount. Unlike reversible counterparts that rely purely on equilibrium thermodynamics, irreversible inhibitors—such as propargylamines and cyclopropylamines—function by forming a permanent covalent adduct with the flavin adenine dinucleotide (FAD) cofactor within the enzyme's active site.
This guide provides a comprehensive framework for evaluating irreversible MAO inhibitors, bridging the gap between computational covalent docking predictions and empirical kinetic validation.
Mechanistic Rationale: The Covalent Adduct
The clinical efficacy of irreversible MAO-B inhibitors, such as rasagiline and selegiline, is rooted in their ability to permanently inactivate the enzyme, necessitating de novo protein synthesis for functional recovery [[1]]().
The inhibition process is not a single binding event but a multi-step kinetic pathway. Initially, the inhibitor enters the substrate cavity to form a non-covalent pre-reaction complex. For propargylamines, this is followed by a rate-limiting hydride abstraction step, culminating in a nucleophilic attack that forms a covalent bond with the N5 atom of the FAD cofactor 2. Conversely, cyclopropylamines like tranylcypromine modify the FAD at the C4a position via a ring-opened radical mechanism 3.
Fig 1: Mechanistic pathway of irreversible MAO-B inhibition via covalent FAD-adduct formation.
Comparative Analysis of Key Irreversible Inhibitors
To successfully design novel MAO inhibitors, one must benchmark against established clinical compounds. The table below summarizes the target selectivity, covalent attachment sites, and kinetic mechanisms of the primary irreversible reference drugs.
| Inhibitor | Chemical Class | Target Selectivity | Covalent Attachment Site | Reaction Mechanism |
| Rasagiline | Propargylamine | MAO-B (Highly Selective) | FAD N5 Atom | Hydride abstraction followed by nucleophilic attack |
| Selegiline | Propargylamine | MAO-B (Selective) | FAD N5 Atom | Hydride abstraction followed by nucleophilic attack |
| Tranylcypromine | Cyclopropylamine | Non-selective (MAO-A/B) | FAD C4a Atom | Ring-opened radical mechanism |
| Phenelzine | Hydrazine | Non-selective (MAO-A/B) | FAD N5 Atom | Enzyme-catalyzed conversion to diazene intermediate |
Advanced Covalent Docking Protocol
Standard molecular docking algorithms (e.g., AutoDock Vina, Glide) are designed for equilibrium thermodynamics and will fail to accurately score irreversible inhibitors because they cannot model bond formation 4. To computationally evaluate these compounds, you must employ a specialized covalent docking workflow that accounts for both the pre-reaction geometry and the transition state energetics.
Step-by-Step Methodology
Step 1: Target Preparation & FAD Restoration
-
Action: Retrieve a high-resolution MAO-B crystal structure (e.g., PDB ID: 2BYB). Manually break the existing covalent bond between the co-crystallized ligand and the FAD cofactor.
-
Causality: Crystal structures of irreversible inhibitors capture the post-reaction state. If you attempt to dock a new ligand into this structure without restoring the FAD to its native, oxidized state (re-establishing the N5 double bond), the active site will be sterically occluded, and the reactive atoms will be missing, guaranteeing false-negative docking scores.
Step 2: Ligand Geometry Optimization
-
Action: Optimize the 3D geometry of your novel ligands using Density Functional Theory (DFT) at the B3LYP/6-31G* level.
-
Causality: Covalent warheads (like the alkyne group in propargylamines) require highly precise electron density mapping to accurately predict the trajectory of the nucleophilic attack during the docking simulation.
Step 3: Pre-Reaction Complex Docking & Geometric Filtering
-
Action: Run a non-covalent docking simulation to identify the pre-reaction pose. Filter the resulting poses to ensure the reactive carbon of the ligand is within ≤ 5.7 Å of the FAD N5 or C4a atom [[3]]().
-
Causality: Proximity is an absolute physical prerequisite. If the non-covalent binding affinity is high, but the reactive warhead is oriented away from the FAD cofactor (> 5.7 Å), the rate-limiting hydride transfer cannot occur, rendering the compound a mere reversible inhibitor (or inactive).
Step 4: QM/MM Covalent Modeling
-
Action: Utilize Empirical Valence Bond (EVB) or a QM/MM hybrid approach to force the bond formation and calculate the activation free energy (ΔG‡) of the reaction.
-
Causality: This step transitions the model from structural proximity to thermodynamic reality, allowing you to rank compounds based on their actual kinetic potential to inactivate the enzyme rather than just their spatial fit.
Fig 2: Step-by-step computational workflow for covalent molecular docking of MAO inhibitors.
Experimental Validation: The Self-Validating Dialysis System
Computational predictions of covalent bonding must be empirically validated. The gold standard for proving irreversibility is the extensive dialysis assay 5. This protocol acts as a self-validating closed loop: if your computational model correctly predicted a covalent adduct, this assay will yield exactly zero recovery of enzyme activity.
Methodology:
-
Incubation (The Binding Phase): Incubate recombinant human MAO-B with the test inhibitor at a concentration of 10× its calculated IC50 for 60 minutes at 37°C. Causality: This ensures complete saturation of the enzyme active sites, driving the reaction to completion.
-
Baseline Measurement: Extract an aliquot and measure MAO-B activity using a fluorometric assay (e.g., Amplex Red). Activity should be near 0%.
-
Extensive Dialysis (The Stress Test): Place the enzyme-inhibitor mixture into a dialysis cassette (10 kDa MWCO) and dialyze against a 500-fold volume of buffer at 4°C for 24–48 hours, with multiple buffer exchanges. Causality: The semi-permeable membrane allows unbound or non-covalently bound small molecules to diffuse out down their concentration gradient, while retaining the large MAO-B protein.
-
Post-Dialysis Measurement: Re-measure MAO-B activity.
-
Reversible Inhibitor Result: Activity recovers significantly (often >80%) as the inhibitor diffuses away.
-
Irreversible Inhibitor Result: Activity remains at 0%. The covalent bond prevents diffusion, perfectly validating the computational EVB/QM-MM predictions.
-
References
-
Title: Binding of Rasagiline-Related Inhibitors to Human Monoamine Oxidases: A Kinetic and Crystallographic Analysis Source: ResearchGate URL: 6
-
Title: Neuroprotective Function of Rasagiline and Selegiline, Inhibitors of Type B Monoamine Oxidase, and Role of Monoamine Oxidases in Synucleinopathies Source: MDPI URL: 1
-
Title: Parameters for Irreversible Inactivation of Monoamine Oxidase Source: PMC - NIH URL: 3
-
Title: Hydride Abstraction as the Rate-Limiting Step of the Irreversible Inhibition of Monoamine Oxidase B by Rasagiline and Selegiline: A Computational Empirical Valence Bond Study Source: ResearchGate URL: 2
-
Title: The Irreversible Nature of MAO Inhibition by Iproniazid: A Comparative Guide Source: Benchchem URL: 5
-
Title: Structure-Based Design of Novel MAO-B Inhibitors: A Review Source: MDPI URL: 4
Sources
Safety Operating Guide
2-(2-Methylcyclopropyl)ethanamine;hydrochloride proper disposal procedures
Operational Guide: Safe Handling and Proper Disposal of 2-(2-Methylcyclopropyl)ethanamine Hydrochloride
For researchers and scientists in drug development, managing the lifecycle of active pharmaceutical intermediates is as critical as the synthesis itself. 2-(2-Methylcyclopropyl)ethanamine hydrochloride is a highly biologically active aliphatic amine salt. Because cyclopropylamines frequently act as potent pharmacophores (often functioning as mechanism-based enzyme inhibitors), their disposal requires stringent, E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) compliant protocols.
This guide provides the operational causality and self-validating methodologies required to safely manage, segregate, and dispose of this compound, ensuring full environmental compliance and laboratory safety.
Chemical Profile & Disposal Causality
Understanding the physicochemical properties of 2-(2-Methylcyclopropyl)ethanamine hydrochloride is the first step in determining its waste routing.
-
Solubility & Environmental Mobility: As a hydrochloride salt, this compound is highly water-soluble. While it might seem intuitive to utilize drain disposal for soluble salts, drain disposal is strictly prohibited [1]. Wastewater treatment facilities rely on biological processes (bacterial degradation) to treat effluent. Introducing biologically active amines can act as biocides or enzyme inhibitors, disrupting the municipal treatment process[1].
-
pH & Reactivity: Aqueous solutions of this salt are mildly acidic (pH ~4.5–6.0). If mixed with strong bases in a generalized waste carboy, the salt will deprotonate into its free-base amine form. Free-base amines are highly volatile, odorous, and can cause hazardous pressure buildup in sealed containers.
Decision tree for the segregation and disposal of 2-(2-Methylcyclopropyl)ethanamine HCl waste.
Quantitative Waste Management Parameters
To ensure self-validating safety systems, lab personnel must adhere to strict quantitative limits when handling this chemical's waste streams.
| Parameter | Specification | Operational Causality & Implication |
| pH (Aqueous Waste) | ~4.5 - 6.0 | Mildly acidic. Do not mix with strong bases to prevent exothermic free-basing[2]. |
| Triple Rinse Volume | 5% of container volume | Optimizes API removal while minimizing the total volume of hazardous rinsate generated[3]. |
| SAA Storage (Full) | 3 Days | Regulatory mandate. EHS must collect within 72 hours of the container being filled[1]. |
| SAA Storage (Partial) | 1 Year | Maximum allowable time a partially filled waste container can remain in the lab[1]. |
Standard Operating Procedures (SOPs)
Solid Waste Management
Solid waste includes unused powder, contaminated weighing boats, spatulas, and Kimwipes.
-
Collection: Gather all solid waste inside a certified chemical fume hood to prevent inhalation of active dust particulates.
-
Containment: Place the materials into a chemically resistant, high-density polyethylene (HDPE) container with a secure screw-on cap[4].
-
Validation: Ensure the cap is securely threaded. Invert the container 180 degrees to verify no particulate leakage occurs.
-
Labeling: Affix a "Hazardous Waste" tag immediately at the point of generation. Explicitly list "2-(2-Methylcyclopropyl)ethanamine hydrochloride 100%"—do not use abbreviations, structures, or trade names[4].
Liquid/Aqueous Waste Management
-
Segregation: Determine the solvent matrix. If dissolved in water or polar organics (e.g., DMSO, Methanol), route to the appropriate liquid waste carboy.
-
Compatibility Check (Self-Validation): Verify the waste carboy does not contain strong bases or strong oxidizers (like perchloric or nitric acid)[2]. Mixing amine salts with oxidizers can be highly reactive.
-
Transfer: Using a funnel, slowly pour the solution into the designated liquid waste carboy inside a fume hood.
-
Validation: Cap the carboy loosely and visually inspect for exothermic reactions or gas evolution (bubbling) for 60 seconds before sealing it completely and returning it to secondary containment.
Empty Container Decontamination (Triple-Rinse Protocol)
Empty containers that held hazardous active intermediates cannot be thrown directly into the trash. They must be decontaminated using logarithmic dilution[4].
-
First Rinse: Add a compatible solvent (e.g., ethanol or water) equal to 5% of the container's total volume[3]. Cap tightly and agitate vigorously for 30 seconds.
-
Collection: Decant the rinsate directly into your liquid hazardous waste container[4].
-
Repeat: Perform the rinse and decant steps two more times. This mathematically ensures >99.9% removal of the residual compound.
-
Defacement: Once the container is dry, completely deface or remove the original chemical label to prevent regulatory confusion[4].
-
Disposal: Discard the clean, defaced bottle in the regular laboratory glass/plastic recycling or trash[3].
Spill Response & Environmental Control
In the event of an accidental release, all cleanup materials must be treated as hazardous waste[3].
-
Isolation: Immediately cordon off the area. If the spill is a powder, turn off local drafts (except the fume hood) to prevent the aerosolization of the active pharmaceutical ingredient.
-
Absorption: For liquid spills, deploy inert chemical absorbent pads. For powder spills, do not sweep. Lightly dampen an absorbent pad with water to prevent dust generation, then carefully wipe up the solid.
-
Containment: Place all used absorbents, contaminated gloves, and cleanup materials into a designated hazardous waste bag[3].
-
Validation: Swab the spill area with a damp Kimwipe and check the pH of the swab. A neutral pH (6.5-7.5) indicates the acidic hydrochloride residue has been successfully removed from the benchtop.
Regulatory Compliance & SAA Management
Under Environmental Protection Agency (EPA) regulations (specifically Subpart K for academic and research institutions), the point of generation is critical. Waste must be characterized and labeled immediately at the benchtop[5].
All generated waste must be stored in a designated Satellite Accumulation Area (SAA) .
Standard operating procedure for Satellite Accumulation Area (SAA) waste management.
Key SAA Rules:
-
Secondary Containment: All waste containers must sit inside a secondary bin capable of holding 110% of the largest container's volume.
-
Time Limits: Closed, properly labeled containers that are partially filled may remain in an SAA for up to one year. However, once a container is full, it must be removed by Environmental Health and Safety (EHS) within three (3) days[1].
References
- Safeguarding Your Laboratory: Proper Disposal Procedures for Florfenicol Amine (hydrochloride) - Benchchem.
- Standard Operating Procedures Waste Handling & Disposal CHEMICAL WASTE DISPOSAL - The Prashant Kamat lab at the University of Notre Dame.
- Laboratory Hazardous Waste Disposal Guidelines - Central Washington University.
- Regulation of Laboratory Waste - American Chemical Society.
- Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center.
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
